4-(4-Bromo-2-methylphenyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromo-2-methylphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDBYSJUXPJUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-(4-bromo-2-methylphenyl)morpholine (CAS 1279032-06-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-bromo-2-methylphenyl)morpholine, a substituted aromatic morpholine derivative. While specific biological applications for this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents. This document covers its physicochemical properties, a plausible detailed synthetic protocol, and a hypothetical workflow for biological screening based on the known activities of related morpholine-containing compounds.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1279032-06-2 | [1][2] |
| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |
| Molecular Weight | 256.14 g/mol | [1][2] |
| Purity | Typically ≥97% | [1][2] |
| Appearance | Not specified (likely off-white to pale yellow solid) | |
| Storage Conditions | 2-8 °C, sealed in a dry environment | [1] |
| Shipping Conditions | Room temperature | [1] |
| MDL Number | MFCD20919960 | [1] |
Synthesis of this compound
Plausible Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a potential method for the synthesis of this compound from 1,4-dibromo-2-methylbenzene and morpholine.
Materials:
-
1,4-dibromo-2-methylbenzene
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromo-2-methylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Biological Significance and Screening Workflow
Morpholine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[8][9][10] Aryl-morpholines, in particular, are scaffolds found in various kinase inhibitors and other targeted therapies.[8] The presence of a bromo-substituent on the phenyl ring of this compound provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for biological screening.
Given the prevalence of the morpholine moiety in oncology and neuroscience drug discovery, a logical first step would be to screen this compound and its derivatives for activity in these areas.[9][11]
Hypothetical Biological Screening Workflow
The following diagram illustrates a hypothetical workflow for the initial biological screening of this compound.
Signaling Pathway Analysis (Hypothetical)
Should initial screening reveal promising anticancer activity, further investigation into the underlying mechanism of action would be necessary. Many kinase inhibitors containing the morpholine scaffold target pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for morpholine-containing anticancer agents.
Conclusion
This compound is a readily synthesizable compound with significant potential as a building block in medicinal chemistry. Its structural features are common in molecules with demonstrated biological activity, particularly in oncology and neuroscience. The provided synthetic protocol and hypothetical screening workflow offer a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further investigation into the synthesis of a diverse library of derivatives and subsequent biological evaluation is warranted to fully elucidate the structure-activity relationships and potential therapeutic applications.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
physical and chemical properties of 4-(4-bromo-2-methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-bromo-2-methylphenyl)morpholine, a substituted phenylmorpholine derivative of interest in medicinal chemistry and drug discovery. While experimental data for this specific compound is limited in publicly accessible literature, this guide compiles available information, provides context through data from analogous compounds, and outlines a probable synthetic pathway. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel morpholine-containing compounds.
Introduction
Substituted phenylmorpholines are a class of chemical compounds that have garnered significant attention in the field of pharmacology due to their diverse biological activities.[1][2] These compounds, structurally related to the psychostimulant phenmetrazine, often act as monoamine neurotransmitter releasers or reuptake inhibitors.[1] The specific substitutions on the phenyl ring and the morpholine moiety can significantly influence their potency, selectivity, and overall pharmacological profile. This compound, with its bromo and methyl substitutions on the phenyl ring, represents a unique scaffold for the exploration of new therapeutic agents. This guide aims to provide a detailed account of its known properties and likely synthetic routes to facilitate further research and development.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 4-(4-bromophenyl)morpholine | 4-Methylmorpholine | Morpholine |
| CAS Number | 1279032-06-2[3] | 30483-75-1[4] | 109-02-4[5] | 110-91-8[2] |
| Molecular Formula | C₁₁H₁₄BrNO[3] | C₁₀H₁₂BrNO[4] | C₅H₁₁NO[5] | C₄H₉NO[2] |
| Molecular Weight | 256.14 g/mol [3] | 242.11 g/mol [4] | 101.15 g/mol [5] | 87.12 g/mol [2] |
| Purity | ≥ 97%[3] | ≥ 97%[6] | - | - |
| Appearance | - | - | Water-white liquid[5] | Colorless liquid[2] |
| Melting Point | Not available | 114-118 °C[6] | -65 °C[5] | -5 °C[2] |
| Boiling Point | Not available | Not available | 115-116 °C[5] | 129 °C[2] |
| Solubility | Not available | Not available | Soluble in water[5] | Soluble in water[2] |
| Storage Conditions | 2-8 °C[3] | Room Temperature | - | - |
Spectral Data
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not currently published. However, spectral information for the closely related compound, 4-(4-bromophenyl)morpholine, is available and can provide a basis for predicting the spectral characteristics of the target molecule.[4]
For 4-(4-bromophenyl)morpholine:
-
¹³C NMR Spectra: Available from SpectraBase.[4]
-
GC-MS: Available from SpectraBase, obtained on a Thermo Scientific ITQ 700 GCMS.[4]
-
ATR-IR Spectra: Available from SpectraBase, sample sourced from Aldrich.[4]
Researchers synthesizing this compound would be expected to observe characteristic signals corresponding to the substituted phenyl ring and the morpholine moiety in their own spectral analyses.
Synthesis and Reactivity
A plausible and widely used method for the synthesis of N-aryl morpholines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides an efficient means to form the C-N bond between an aryl halide and an amine.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned via the Buchwald-Hartwig amination of 1,4-dibromo-2-methylbenzene with morpholine. A patent for the production of the related compound 4-bromo-2-methylaniline outlines a multi-step synthesis starting from 2-methylaniline, which could be adapted.[7]
Figure 1: Proposed Buchwald-Hartwig amination workflow for the synthesis of this compound.
Experimental Protocol (General)
The following is a generalized protocol for the Buchwald-Hartwig amination, which would require optimization for the specific synthesis of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add morpholine (1.2 eq) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Reactivity
The reactivity of this compound will be dictated by the functional groups present:
-
Morpholine Nitrogen: The lone pair of electrons on the nitrogen atom of the morpholine ring makes it basic and nucleophilic. It can participate in reactions such as salt formation with acids and alkylation.
-
Bromophenyl Group: The bromo-substituted phenyl ring can undergo various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further functionalization at the bromine position. The presence of the ortho-methyl group may introduce steric hindrance, potentially influencing the reactivity of the bromine atom.
-
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the morpholino and methyl groups acting as directing groups.
Potential Applications
While specific applications for this compound are not yet documented, its structural motifs suggest potential utility in several areas of drug discovery and development. Substituted phenylmorpholines have been investigated for their potential as:
-
Anorectics: Due to their stimulant properties.[1]
-
ADHD Medications: For their effects on monoamine neurotransmitters.[1]
-
Dopamine Receptor Agonists: Particularly N-propyl substituted derivatives.[1]
The bromo-substituent also provides a handle for further chemical modification, making this compound a potentially valuable intermediate in the synthesis of more complex molecules with tailored biological activities.
Conclusion
This compound is a substituted phenylmorpholine with potential for further investigation in medicinal chemistry. This technical guide has summarized the currently available information on its physicochemical properties, proposed a viable synthetic route via Buchwald-Hartwig amination, and discussed its potential reactivity and applications. The lack of comprehensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its pharmacological potential. The information and protocols provided herein are intended to serve as a foundational resource for researchers embarking on the study of this and related novel chemical entities.
References
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-ブロモフェニル)モルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
4-(4-bromo-2-methylphenyl)morpholine molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and available data for the chemical compound 4-(4-bromo-2-methylphenyl)morpholine. Due to the nature of this compound as a specialized research chemical, some physicochemical and biological data are not extensively published. In such instances, information from closely related analogs is provided for comparative purposes.
Molecular Structure and Identification
This compound is a substituted aromatic morpholine derivative. The core structure consists of a morpholine ring attached via its nitrogen atom to a phenyl ring. The phenyl group is further substituted with a bromine atom at the para-position (position 4) and a methyl group at the ortho-position (position 2) relative to the morpholine substituent.
Molecular Formula: C₁₁H₁₄BrNO
Canonical SMILES: CC1=C(C=CC(=C1)Br)N2CCOCC2
InChI: InChI=1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3
Below is a diagram illustrating the two-dimensional chemical structure of this compound.
An In-depth Technical Guide to the Synthesis of 4-(4-bromo-2-methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromo-2-methylphenyl)morpholine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the palladium-catalyzed Buchwald-Hartwig amination, a robust and widely applicable method for the formation of carbon-nitrogen bonds.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry. The presence of the morpholine moiety can enhance aqueous solubility and metabolic stability, while the substituted phenyl ring provides a scaffold for further functionalization to modulate biological activity. This guide presents a detailed experimental protocol for the synthesis of the title compound, along with relevant quantitative data and a visual representation of the synthetic workflow.
Synthetic Pathway: Buchwald-Hartwig Amination
The most efficient and versatile method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this case, 1,4-dibromo-2-methylbenzene is coupled with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base. The selective reaction at one of the bromine atoms is achieved due to the higher reactivity of the bromine atom at the 4-position, which is less sterically hindered.
Experimental Protocol
This protocol is based on established procedures for Buchwald-Hartwig amination reactions of similar substrates.
Materials:
-
1,4-Dibromo-2-methylbenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1,4-dibromo-2-methylbenzene (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and XPhos (0.04 equiv). The flask is evacuated and backfilled with argon or nitrogen three times.
-
Addition of Reagents: Anhydrous toluene is added to the flask, followed by morpholine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).
-
Reaction: The reaction mixture is heated to 100 °C and stirred vigorously under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with a saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| 1,4-Dibromo-2-methylbenzene | 1.0 equiv |
| Morpholine | 1.2 equiv |
| Catalyst System | |
| Pd₂(dba)₃ | 0.02 equiv |
| XPhos | 0.04 equiv |
| Base | |
| Sodium tert-butoxide | 1.4 equiv |
| Solvent | |
| Toluene | Anhydrous |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Product Information | |
| Product Name | This compound |
| CAS Number | 1279032-06-2[1] |
| Molecular Formula | C₁₁H₁₄BrNO[1] |
| Molecular Weight | 256.14 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Purity (typical) | >97%[1] |
| Yield (expected) | 70-90% |
Visualizations
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Components
This diagram shows the logical relationship between the key components of the Buchwald-Hartwig amination.
References
In-depth Technical Guide on the Spectral Data of 4-(4-bromo-2-methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the compound 4-(4-bromo-2-methylphenyl)morpholine, a molecule of interest in synthetic and medicinal chemistry. This document is intended to be a comprehensive resource, presenting available spectral data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) in a structured format, alongside relevant experimental protocols.
Chemical Structure and Properties
Spectral Data
At present, publicly available, experimentally verified spectral data for this compound is limited. While commercial vendors list the compound, detailed spectral characterization in peer-reviewed literature is not readily accessible. The following tables summarize the expected and, where available, unconfirmed spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a definitive, peer-reviewed NMR spectrum for this compound is not currently available in the searched literature, analysis of similar structures and general principles of NMR spectroscopy allow for the prediction of expected chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | d | 1H | Ar-H |
| ~7.2 | dd | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~3.8 | t | 4H | -O-CH₂- |
| ~2.9 | t | 4H | -N-CH₂- |
| ~2.3 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Ar-C-N |
| ~138 | Ar-C-CH₃ |
| ~133 | Ar-C-Br |
| ~132 | Ar-CH |
| ~128 | Ar-CH |
| ~121 | Ar-CH |
| ~67 | -O-CH₂- |
| ~51 | -N-CH₂- |
| ~18 | Ar-CH₃ |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available in the searched public databases. However, characteristic absorption bands can be predicted based on its functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2800 | Medium-Strong | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1250-1000 | Strong | C-N stretch (amine) & C-O-C stretch (ether) |
| 850-750 | Strong | C-H bend (aromatic, out-of-plane) |
| 700-500 | Medium | C-Br stretch |
Mass Spectrometry (MS)
A published mass spectrum for this compound has not been identified. The expected molecular ion peaks would correspond to the molecular weight of the compound, considering the isotopic distribution of bromine.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 255 | ~100% | [M]⁺ (with ⁷⁹Br) |
| 257 | ~98% | [M]⁺ (with ⁸¹Br) |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectral characterization of this compound are not explicitly available in the reviewed literature. However, a common synthetic route for this class of compounds is the Buchwald-Hartwig amination.
General Synthesis Protocol (Buchwald-Hartwig Amination)
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Diagram 1: General Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the synthesis and characterization of aryl amines.
Materials:
-
1-Bromo-4-iodo-2-methylbenzene or 1,4-dibromo-2-methylbenzene (Aryl Halide)
-
Morpholine (Amine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Palladium Catalyst)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (Base)
-
Anhydrous toluene or dioxane (Solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the morpholine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectral Data Acquisition
The following are general protocols for obtaining the spectral data.
Diagram 2: Spectral Analysis Workflow
Caption: Workflow for the spectral analysis of a purified chemical compound.
-
NMR Spectroscopy:
-
A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
-
IR Spectroscopy:
-
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample could be prepared as a KBr pellet, a thin film on a salt plate, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Mass Spectrometry:
-
The mass spectrum would be acquired using a mass spectrometer, with ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Signaling Pathways and Logical Relationships
The primary chemical transformation for the synthesis of this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Diagram 3: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
This diagram illustrates the key steps in the formation of the C-N bond, starting with the active Pd(0) catalyst. The cycle involves oxidative addition of the aryl halide to the palladium center, coordination of the amine, and subsequent reductive elimination to yield the desired arylamine product and regenerate the catalyst.
Disclaimer: The spectral data presented in this guide is predictive due to the current lack of publicly available, experimentally verified data for this compound. Researchers should verify this information through their own experimental analysis.
References
An In-depth Technical Guide on the Solubility of 4-(4-bromo-2-methylphenyl)morpholine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-bromo-2-methylphenyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document outlines standardized experimental protocols for determining solubility, discusses expected solubility trends based on structural analysis, and presents a framework for data presentation. Furthermore, it explores the broader context of morpholine derivatives in pharmaceutical research, including a general synthesis workflow and their role in drug discovery pathways. This guide is intended to equip researchers with the foundational knowledge and methodologies required to effectively work with and characterize this compound and related compounds in a laboratory setting.
Introduction
This compound is a substituted N-aryl morpholine. The morpholine ring is a common scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The presence of a bromophenyl group suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents targeting neurological disorders and cancer.[3] An understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in further chemical reactions and biological assays.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrNO | [4] |
| Molecular Weight | 256.14 g/mol | [4] |
| CAS Number | 1279032-06-2 | [4] |
| Appearance | Not specified (likely a solid at room temperature) | - |
| Purity | 97% | [4] |
Solubility Profile
-
Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): The polar morpholine moiety is expected to interact favorably with polar solvents through dipole-dipole interactions and hydrogen bonding (with protic solvents). Therefore, moderate to good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar aromatic ring and methyl group will contribute to its solubility in nonpolar solvents. However, the presence of the polar morpholine ring may limit its solubility in highly nonpolar solvents like hexane.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of organic compounds, and it is expected that this compound would be readily soluble in them.
A hypothetical solubility data table is presented below to illustrate how experimentally determined values would be structured for easy comparison.
Table 2: Hypothetical Solubility of this compound in Organic Solvents at 25°C
| Solvent | Classification | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | Data not available | Data not available |
| Ethanol | Polar Protic | Data not available | Data not available |
| Acetonitrile | Polar Aprotic | Data not available | Data not available |
| Dichloromethane | Nonpolar | Data not available | Data not available |
| Toluene | Nonpolar | Data not available | Data not available |
| Hexane | Nonpolar | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of an organic compound in an organic solvent. This method is based on the isothermal shake-flask method.[5]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, acetonitrile, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the samples.
-
-
Calculation:
-
Calculate the solubility (S) in g/L using the following formula: S (g/L) = (C * V_flask * DF) / V_sample where:
-
C = Concentration of the diluted sample from the calibration curve (g/L)
-
V_flask = Volume of the volumetric flask (L)
-
DF = Dilution factor
-
V_sample = Volume of the supernatant collected (L)
-
-
The experimental workflow for solubility determination is illustrated in the following diagram.
Synthesis and Potential Signaling Pathways
General Synthesis Route
While a specific synthesis protocol for this compound was not found, a general approach for the synthesis of N-aryl morpholines involves the Buchwald-Hartwig amination or similar cross-coupling reactions. A plausible synthetic route is outlined below.
Role in Drug Discovery and Potential Signaling Pathways
Morpholine derivatives are prevalent in medicinal chemistry and are components of several FDA-approved drugs.[6] They are often incorporated into molecules to improve their pharmacological profiles. While no specific signaling pathways involving this compound have been identified, its structural features suggest potential applications in targeting various biological pathways implicated in disease. For instance, N-aryl morpholines have been investigated as inhibitors of various enzymes and receptors.[3] The general role of morpholine derivatives in the drug discovery process is depicted below.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents remains to be experimentally determined and published, this guide provides a robust framework for researchers. By understanding the compound's structural characteristics, predicting its solubility behavior, and employing standardized experimental protocols, scientists can effectively work with this molecule. The established importance of the morpholine scaffold in medicinal chemistry underscores the potential of this compound as a valuable building block in the development of novel therapeutics. Further research to quantify its solubility and explore its biological activities is highly encouraged.
References
- 1. 4-(2-Bromo-4-nitrophenyl)morpholine | 477846-96-1 | Benchchem [benchchem.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Strategies for 4-(4-bromo-2-methylphenyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for the chemical intermediate, 4-(4-bromo-2-methylphenyl)morpholine. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This document outlines key suppliers, detailed potential synthetic protocols, and its application in the synthesis of biologically active molecules.
Commercial Suppliers
For researchers seeking to procure this compound, several commercial suppliers offer this compound. The following table summarizes the available information from various vendors, providing a basis for comparison and procurement. A deuterated version of this molecule is also commercially available.[1]
| Supplier | Catalog Number | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |
| Vibrant Pharma Inc. | V02356 | 1279032-06-2 | 97% | C11H14BrNO | 256.14 | 2-8 °C |
| United States Biological | 161052 (deuterated) | Not specified | Highly Purified | C11H6D8BrNO | 264.19 | Room Temperature / 4°C |
| LGC Standards | TRC-A618693 (deuterated) | Not specified | Not specified | Not specified | Not specified | Not specified |
Synthetic Protocols
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method is widely used for the synthesis of aryl amines from aryl halides and is a highly probable route for the industrial synthesis of the title compound.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-iodo-2-methylbenzene (1.0 eq), morpholine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.08 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl-heteroatom bonds.[3][4] While it often requires higher temperatures than palladium-catalyzed methods, it is a classic and effective method for N-arylation.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a sealed tube, combine 1-bromo-4-iodo-2-methylbenzene (1.0 eq), morpholine (2.0 eq), a copper catalyst such as copper(I) iodide (CuI) (0.1 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to 120-150 °C for 24-48 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired product.
Applications in Drug Discovery
Substituted phenylmorpholines are recognized as important scaffolds in medicinal chemistry.[5] Specifically, this compound is noted for its use in the synthesis of aminoquinoline derivatives which have been investigated as antiviral agents. The 4-aminoquinoline core is a well-known pharmacophore present in numerous antimalarial drugs like chloroquine and has also been explored for its antiviral and anticancer properties.[6][7]
Synthesis of a 4-Aminoquinoline Derivative (General Protocol)
The following protocol describes a general method for the synthesis of a 4-aminoquinoline derivative using this compound as a building block, which would first be converted to an amine via a suitable reaction such as a Buchwald-Hartwig amination with an ammonia equivalent.
Reaction Scheme (Conceptual):
Detailed Protocol:
-
Synthesis of the Aniline Intermediate: Synthesize 4-morpholino-3-methylaniline from this compound using a palladium-catalyzed amination with an ammonia surrogate, followed by deprotection if necessary.
-
Nucleophilic Aromatic Substitution: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) and 4-morpholino-3-methylaniline (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reaction Conditions: Add a catalytic amount of a strong acid (e.g., HCl). Heat the mixture to reflux for 8-16 hours.
-
Monitoring: Monitor the formation of the product by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the final 4-aminoquinoline derivative.
Workflow and Logical Relationships
The following diagram illustrates the general workflow from sourcing the starting material to its potential application in the synthesis of biologically active compounds.
Caption: Workflow for procurement, synthesis, and application of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 4-(4-bromo-2-methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 4-(4-bromo-2-methylphenyl)morpholine (CAS No. 1279032-06-2). The information is intended to support laboratory research and drug development activities by consolidating key safety data, outlining standardized experimental procedures for hazard assessment, and illustrating relevant safety and toxicological concepts.
Compound Identification and Physical Properties
A summary of the key identifiers and physical characteristics of this compound is presented below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1279032-06-2 |
| Molecular Formula | C₁₁H₁₄BrNO |
| Molecular Weight | 256.14 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictograms:
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize risk.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:[1]
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
An eyewash station and safety shower should be readily accessible.
Storage
-
Store in a tightly closed container in a dry, well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:[1]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Experimental Protocols for Safety Assessment
The following are generalized experimental protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the safety of a novel chemical substance. These are provided as representative methodologies and have not been specifically validated for this compound.
Protocol for In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)
This test evaluates the potential of a chemical to cause skin irritation by measuring its effect on a reconstructed human epidermis model.[2][3]
-
Preparation of RhE Tissue: Three-dimensional human epidermis models are cultured to form a stratified, differentiated epidermis.
-
Application of Test Substance: A small amount of the test substance (e.g., 25 mg for a solid or 30 µL for a liquid) is applied topically to the surface of the RhE tissue.[4] A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[4]
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[4][5]
-
Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.[4]
-
Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan produced is proportional to the number of viable cells.[4]
-
Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is ≤ 50%.[3][4]
Protocol for Acute Eye Irritation/Corrosion (Based on OECD TG 405)
This in vivo test assesses the potential of a substance to cause eye irritation or damage.[6] A tiered testing strategy, starting with in vitro methods, is strongly recommended to minimize animal testing.[1][7]
-
Animal Selection and Preparation: Healthy, young adult albino rabbits are used.[6] The animals are acclimated to the laboratory conditions.
-
Initial Test (One Animal): A single dose of the test substance (e.g., 0.1 mL for liquids) is applied to the conjunctival sac of one eye. The other eye serves as a control.[6][8]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6] The degree of corneal opacity, iritis, and conjunctival redness and chemosis are scored.
-
Confirmatory Test (Up to Two Additional Animals): If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed in up to two additional animals in a sequential manner.[6][8]
-
Data Interpretation: The scores for corneal, iris, and conjunctival effects are evaluated to determine the classification of the substance according to GHS categories for eye irritation or serious eye damage.
Protocol for Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD TG 420)
This method is used to assess the acute oral toxicity of a substance and allows for its classification.[9]
-
Animal Selection and Preparation: Healthy, young adult rats of a single sex (usually females) are used.[9] The animals are fasted prior to dosing.[10][11]
-
Sighting Study: An initial study is performed to determine the appropriate starting dose for the main study.
-
Dosing: The test substance is administered in a single oral dose by gavage. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg body weight.[9][10]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[10]
-
Data Interpretation: The presence or absence of mortality and signs of toxicity at each dose level are used to classify the substance according to the GHS categories for acute oral toxicity.[9] For this compound, the classification is Category 4 (Harmful if swallowed), which corresponds to an estimated LD50 range of 300 to 2000 mg/kg.
Visualized Workflows and Pathways
The following diagrams illustrate key logical and biological pathways relevant to the safety and handling of this compound.
Caption: A logical workflow for the safe handling of chemical compounds.
Caption: A hypothetical signaling pathway for cellular stress and toxicity.
Disclaimer
This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment. The experimental protocols provided are generalized and may require optimization for specific applications. Researchers should always consult the most current Safety Data Sheet (SDS) and relevant institutional safety guidelines before handling any chemical substance.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. siesascs.edu.in [siesascs.edu.in]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. x-cellr8.com [x-cellr8.com]
- 5. dermatest.com [dermatest.com]
- 6. oecd.org [oecd.org]
- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. oecd.org [oecd.org]
- 10. scribd.com [scribd.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Research Applications of 4-(4-bromo-2-methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-bromo-2-methylphenyl)morpholine is a substituted aryl morpholine compound with potential applications in medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold in drug development, known for improving the pharmacokinetic and pharmacodynamic properties of molecules. Its incorporation can enhance solubility, metabolic stability, and target binding. The presence of a bromo- and methyl-substituted phenyl group offers synthetic handles for further chemical modifications, making this compound a versatile building block for creating diverse chemical libraries.
This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its utility in the synthesis of novel therapeutic agents. While direct biological data for this specific compound is limited in publicly available literature, its structural motifs suggest significant potential in the development of antiviral, central nervous system (CNS)-acting, and antimicrobial agents. This guide will detail a proposed synthetic pathway for an antiviral agent, present comparative biological data from related compounds, and outline potential experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1279032-06-2 |
| Molecular Formula | C₁₁H₁₄BrNO |
| Molecular Weight | 256.14 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol |
| Storage | Store in a cool, dry place away from light |
Potential Research Applications
Antiviral Drug Discovery
The most prominent suggested application of this compound is as a key intermediate in the synthesis of aminoquinoline derivatives with potential antiviral activity. Quinolines are a well-established class of compounds with a broad spectrum of biological activities, including antiviral effects against a range of viruses. The morpholine moiety can be introduced to the quinoline scaffold to enhance its drug-like properties.
Proposed Role: this compound can serve as the amine source in a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction with a suitably functionalized quinoline core to generate novel aminoquinoline-based antiviral candidates.
| Compound Class | Virus | Assay | Activity (IC₅₀/EC₅₀) |
| Substituted Quinoline Derivative | Respiratory Syncytial Virus (RSV) | in vitro | 3.10 µM |
| Substituted Quinoline Derivative | Influenza A Virus (IAV) | in vitro | 1.87 µM |
| 4-Aminoquinoline Derivative | SARS-CoV-2 | in vitro | Low micromolar inhibition |
| Morpholine Derivative | Japanese Encephalitis Virus (JEV) | in vitro | < 5 µM |
Central Nervous System (CNS) Drug Discovery
Morpholine-containing compounds are of significant interest in CNS drug discovery due to the ability of the morpholine ring to improve blood-brain barrier permeability.[1][2][3] The lipophilic nature of the bromo-methylphenyl group combined with the polar morpholine ring in this compound creates a balanced physicochemical profile that is often favorable for CNS penetration.
Potential Targets: Derivatives of this compound could be explored as potential modulators of various CNS targets, including but not limited to:
-
Serotonin and dopamine receptors
-
Monoamine oxidase (MAO)
-
Various kinases involved in neurodegenerative diseases
Antimicrobial Drug Discovery
The morpholine scaffold is present in several approved antimicrobial drugs. The incorporation of a halogenated phenyl ring, such as the 4-bromophenyl group in the target compound, is a common strategy in the design of new antimicrobial agents to enhance potency.
Potential Applications: this compound can be used as a starting material to synthesize novel compounds for screening against a panel of pathogenic bacteria and fungi. Structure-activity relationship (SAR) studies of related compounds suggest that modifications of the phenyl ring and the morpholine nitrogen can significantly impact antimicrobial activity.
Experimental Protocols
Proposed Synthesis of a Novel Aminoquinoline Antiviral Agent
This section details a proposed synthetic protocol for the synthesis of a hypothetical antiviral aminoquinoline derivative starting from this compound. This protocol is based on established synthetic methodologies for similar compounds.
Reaction Scheme:
Caption: Proposed synthesis of an aminoquinoline derivative.
Materials:
-
This compound
-
4-chloro-7-iodoquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add 4-chloro-7-iodoquinoline (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminoquinoline derivative.
General Antiviral Screening Protocol
The newly synthesized aminoquinoline derivative can be screened for its antiviral activity using a cell-based assay.
Workflow:
Caption: Workflow for a general antiviral assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in cell culture medium.
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza) in 96-well plates and incubate overnight.
-
Treatment and Infection: Remove the culture medium and add the compound dilutions to the cells. After a short pre-incubation, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).
-
Assay Readout: Assess the antiviral effect by a suitable method, such as:
-
Crystal Violet Staining: To visualize cell viability and cytopathic effect (CPE).
-
Immunofluorescence Assay: To detect the expression of a specific viral protein.
-
qRT-PCR: To quantify viral RNA levels.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) to determine the selectivity index (SI = CC₅₀/EC₅₀).
Potential Signaling Pathway Involvement
While the specific molecular target of a novel aminoquinoline derivative would need to be determined experimentally, many quinoline-based antiviral agents are known to interfere with viral entry and replication processes. One plausible mechanism of action is the inhibition of viral fusion with the host cell membrane.
Caption: Hypothetical inhibition of viral fusion.
This diagram illustrates a potential mechanism where the aminoquinoline derivative, derived from this compound, accumulates in the acidic compartments of the host cell, such as endosomes and lysosomes. This accumulation could raise the pH of these organelles, thereby inhibiting the pH-dependent fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome and subsequent replication.
Conclusion
This compound is a valuable chemical scaffold with significant potential for the development of novel therapeutic agents. Its utility as a building block for antiviral aminoquinolines is a particularly promising area of research. Furthermore, its structural features suggest that it could be a fruitful starting point for the discovery of new CNS-acting and antimicrobial compounds. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this versatile molecule. Further investigation is warranted to synthesize and evaluate derivatives of this compound to validate these potential applications.
References
An In-depth Technical Guide to 4-(4-bromo-2-methylphenyl)morpholine: Synthesis, Properties, and Potential as a Scaffold for Antiviral Agents
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive literature review of 4-(4-bromo-2-methylphenyl)morpholine, a morpholine derivative with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific compound, this document also draws upon established methodologies for analogous compounds to present a thorough overview of its probable synthesis, characterization, and utility as a building block for novel therapeutic agents, particularly in the realm of antiviral drug discovery.
Introduction
This compound is a substituted aryl morpholine that has been identified as a key intermediate in the synthesis of aminoquinoline derivatives, a class of compounds known for their potential antiviral activities. The morpholine moiety is a prevalent scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic profile and biological activity of drug candidates. The presence of a bromo- and methyl-substituted phenyl ring offers specific steric and electronic properties that can be exploited for targeted drug design. This guide will consolidate the available information on this compound and provide a forward-looking perspective on its application in drug development.
Physicochemical Properties
Based on information from chemical suppliers, the fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1279032-06-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₄BrNO | --INVALID-LINK-- |
| Molecular Weight | 256.14 g/mol | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK-- |
| Storage Conditions | 2-8 °C, sealed in a dry environment | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis of this compound
Proposed Experimental Protocol (Based on Buchwald-Hartwig Amination of Aryl Halides)
This protocol is a generalized procedure based on established methods for similar transformations.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
1-Bromo-4-fluoro-2-methylbenzene (or other suitable starting material)
-
Morpholine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.
-
Anhydrous solvent is added, and the mixture is stirred to pre-form the active catalyst.
-
1-Bromo-4-fluoro-2-methylbenzene is added to the reaction mixture.
-
Morpholine is then added, and the reaction mixture is heated to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization (Hypothetical Data)
As no published NMR or other spectral data for this compound could be located, the following table presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures. These are for illustrative purposes and would require experimental verification.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| 7.3-7.5 | d |
| 7.1-7.3 | dd |
| 6.8-7.0 | d |
| 3.8-4.0 | t |
| 2.9-3.1 | t |
| 2.2-2.4 | s |
Application in the Synthesis of Antiviral Aminoquinoline Derivatives
The primary cited use of this compound is in the synthesis of aminoquinoline derivatives for potential antiviral applications. This typically involves a nucleophilic aromatic substitution reaction where the morpholine nitrogen attacks an electrophilic carbon on a quinoline ring, displacing a leaving group (commonly a halogen).
Proposed Reaction Workflow
The following diagram illustrates a generalized workflow for the synthesis of a potential antiviral agent starting from this compound.
Figure 2: Workflow for developing antiviral agents.
Proposed Experimental Protocol for Synthesis of a 4-Morpholinoquinoline Derivative
This is a generalized protocol and would require optimization for specific substrates.
Reaction Scheme:
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(4-bromo-2-methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1][2] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[1] The versatility of the Buchwald-Hartwig amination allows for the synthesis of a wide array of arylamines, which are prevalent structural motifs in pharmaceuticals and natural products.[1]
The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the choice of palladium catalyst, phosphine ligand, base, and solvent.[3][4] The development of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, RuPhos) and Hartwig groups, has been instrumental in expanding the reaction's utility to include challenging substrates, such as sterically hindered aryl halides and less nucleophilic amines.[1][5][6] This document provides detailed application notes and a protocol for the Buchwald-Hartwig amination of 4-(4-bromo-2-methylphenyl)morpholine, a substrate with a moderately sterically hindered aryl bromide.
Core Reaction
The target reaction is the coupling of this compound with a primary or secondary amine, catalyzed by a palladium complex. An example with aniline as the coupling partner is shown below:
Scheme 1: Buchwald-Hartwig amination of this compound with aniline.
Experimental Protocol
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. The specific quantities and reaction parameters may require optimization depending on the nature of the amine coupling partner.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-2 times the moles of palladium).
-
Reagent Addition: Add this compound (1.0 equiv) and the base (e.g., 1.2-2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., 0.1-0.5 M concentration of the aryl bromide) via syringe, followed by the amine (1.1-1.5 equiv).
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of aryl bromides with amines, which can be adapted for this compound. The selection of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates.[7]
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-methyl-toluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 |
| 4-Bromoanisole | Morpholine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | Dioxane | 100 | 24 | 95[8] |
| 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS (1.2) | - | 22 | <1 min | 99[9] |
| 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ (2.5) | XantPhos (10) | DBU (2) | Toluene | 100 | 18 | 85[3] |
This table is a compilation of representative data from the literature for similar reactions and serves as a guideline for optimization.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-(4-bromo-2-methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-(4-bromo-2-methylphenyl)morpholine. This versatile building block is of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for structurally analogous compounds and are intended to serve as a robust starting point for reaction optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a sterically hindered substrate such as this compound, the choice of catalyst system, including the palladium precursor, ligand, and base, is critical to achieving high yields and reaction efficiency. The ortho-methyl group introduces steric hindrance that can impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle. The morpholine moiety, being an amino group, can potentially coordinate to the palladium center, which also needs to be considered when selecting the appropriate ligand.
This document details protocols for four major classes of palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Sonogashira Coupling, and Heck Coupling.
Data Presentation: Comparative Catalyst Systems
The following tables summarize recommended starting conditions for the cross-coupling of this compound based on successful examples with structurally similar substrates, particularly those with ortho-methyl substitution.
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound with a generic amine (R2NH)
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 1-2 | A common and effective system for sterically hindered aryl bromides.[1] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 2 | Suitable for a broad range of amines. |
| [(CyPF-tBu)PdCl₂] | - | Cs₂CO₃ | t-BuOH | 100 | 1-2 | An air-stable precatalyst, efficient for heteroaryl and aryl halides.[2] |
Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (ArB(OH)₂)
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O (4:1) | 90-100 | 2-5 | A classic catalyst, often effective for aryl bromides.[3] |
| PdCl₂(dppf) | - | K₃PO₄ | 1,4-Dioxane | 80-90 | 2-3 | Effective for a wide range of boronic acids and esters.[4] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 100 | 1-2 | Excellent for sterically hindered substrates.[5] |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of this compound with a Terminal Alkyne (RC≡CH)
| Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | 25-50 | 1-2 | Standard Sonogashira conditions.[6] |
| Pd(OAc)₂ | CuI | PPh₃ | i-Pr₂NH | Toluene | 60-80 | 2 | Effective for a variety of aryl bromides. |
| Pd₂(dba)₃ | - | cataCXium® A | Cs₂CO₃ | 1,4-Dioxane | 80 | 2 | Copper-free conditions. |
Table 4: Recommended Catalyst Systems for Heck Coupling of this compound with an Alkene (e.g., Styrene)
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | 1-2 | Jeffery conditions, suitable for aryl bromides. |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Acetonitrile | 80-100 | 1-2 | A versatile system. |
| Herrmann's Catalyst | - | NaOAc | NMP | 120-140 | 1 | Thermally stable palladacycle. |
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (0.03 equiv, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, PdCl₂(dppf), and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction at room temperature and monitor by TLC. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether.
-
Filter the mixture to remove the ammonium salt precipitate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 4: Heck Coupling
This protocol describes the vinylation of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, the alkene, and triethylamine.
-
Seal the tube and heat to 110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(4-bromo-2-methylphenyl)morpholine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-bromo-2-methylphenyl)morpholine is a valuable heterocyclic building block in medicinal chemistry. Its unique structural features, combining a substituted aromatic ring with a morpholine moiety, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. The morpholine ring is a privileged scaffold in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to lead compounds.[1][2] The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This enables extensive structure-activity relationship (SAR) studies to optimize potency and selectivity towards specific biological targets.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of kinase inhibitors.
Application in Kinase Inhibitor Synthesis
The morpholine moiety is a common feature in a multitude of kinase inhibitors, where it can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site.[3][4] The substituted phenyl ring of this compound can be strategically functionalized to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing inhibitory activity and selectivity.
A primary application of this building block is in the synthesis of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6][7] Consequently, inhibitors of PI3K, Akt, and mTOR are highly sought-after as potential cancer therapeutics. The general strategy involves using the bromo-substituent for a Suzuki-Miyaura cross-coupling reaction to introduce a core heterocyclic scaffold, such as a quinoline, quinazoline, or pyrimidine, which is known to be important for kinase inhibition.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Phenylquinoline Derivative
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic boronic acid to generate a biaryl compound, a common core structure in kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-quinolineboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent to the flask via a syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired biaryl product.
Logical Workflow for Suzuki Coupling:
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Boronic Acids with 4-(4-bromo-2-methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of various boronic acids with 4-(4-bromo-2-methylphenyl)morpholine. This sterically hindered aryl bromide is a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided protocols are based on established methodologies for similar ortho-substituted aryl bromides and offer a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base has become a cornerstone of modern organic synthesis. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in drug discovery and development.
The coupling of sterically hindered substrates, such as this compound with its ortho-methyl group, can present challenges. These substrates may exhibit lower reactivity, requiring carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields. The protocols detailed below are designed to address these challenges and provide robust starting points for the successful coupling of a diverse range of boronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of each step is highly dependent on the reaction parameters, particularly the ligand on the palladium catalyst, which plays a crucial role in facilitating both the oxidative addition and reductive elimination steps, especially for sterically demanding substrates.
Recommended Reaction Conditions
Based on successful couplings of structurally similar ortho-substituted bromoanilines, the following conditions are recommended as a starting point for the Suzuki-Miyaura coupling of this compound.[1]
Table 1: Optimized Reaction Conditions for the Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | CataCXium® A Pd G3 | A highly effective palladacycle for sterically hindered substrates.[1] |
| Ligand | CataCXium® A | Integrated into the precatalyst. |
| Base | Potassium Phosphate (K₃PO₄) | A moderately strong base suitable for a wide range of substrates. |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | An effective solvent that can lead to high yields.[1] |
| Temperature | 90-110 °C | Higher temperatures may be required for less reactive boronic acids. |
| Reactant Ratio | 1.2 - 1.5 equivalents of Boronic Acid | A slight excess of the boronic acid is typically used. |
| Catalyst Loading | 2-5 mol% | Higher loadings may be necessary for challenging couplings. |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
CataCXium® A Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed 2-Methyltetrahydrofuran (2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, potassium phosphate, and CataCXium® A Pd G3 precatalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed 2-MeTHF via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to the desired temperature (typically between 90-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 4-(2-methyl-4-arylphenyl)morpholine.
Table 2: Expected Yields for the Coupling of this compound with Various Boronic Acids
The following table provides expected yields based on reactions with a structurally analogous substrate, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, using Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and 1,4-dioxane as the solvent at reflux.[2] While the catalyst system differs from the recommended protocol, these values provide a useful benchmark for the reactivity of different boronic acid types. It is anticipated that the use of the more advanced CataCXium® A Pd G3 catalyst system will lead to comparable or improved yields under the conditions outlined in Protocol 1.
| Boronic Acid | Product Structure | Expected Yield (%) |
| Phenylboronic Acid | 4-(2-methyl-4-phenylphenyl)morpholine | 85-95 |
| 4-Methoxyphenylboronic Acid | 4-(4-(4-methoxyphenyl)-2-methylphenyl)morpholine | 80-90 |
| 4-Chlorophenylboronic Acid | 4-(4-(4-chlorophenyl)-2-methylphenyl)morpholine | 75-85 |
| 3-Thienylboronic Acid | 4-(2-methyl-4-(thiophen-3-yl)phenyl)morpholine | 70-80 |
| N-Boc-pyrrole-2-boronic acid | tert-butyl 2-(4-(4-morpholino-3-methylphenyl)) -1H-pyrrole-1-carboxylate | 65-75 |
Note on Data: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization of the reaction parameters in Protocol 1 is recommended to achieve the highest possible yields.
Mandatory Visualizations
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for N-Arylation using 4-(4-bromo-2-methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of complex aryl amines.[1] N-Aryl morpholines, in particular, are significant structural motifs found in numerous biologically active compounds and approved drugs.[3][4][5] This document provides a detailed protocol for the N-arylation of a primary or secondary amine using 4-(4-bromo-2-methylphenyl)morpholine as the aryl halide partner, a key step in the synthesis of more complex molecular architectures.
The described protocol is a representative example of a Buchwald-Hartwig amination reaction. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity.[6][7] The selection of these components is often interdependent and may require optimization for different amine substrates.
Reaction Principle
The core of this protocol is the palladium-catalyzed cross-coupling of an amine with the aryl bromide, this compound. The catalytic cycle, characteristic of Buchwald-Hartwig reactions, involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.[1][2]
Experimental Protocols
General Procedure for the N-Arylation of an Amine with this compound
This protocol outlines a general method for the palladium-catalyzed amination of this compound with a generic amine (HNR¹R²).
Materials:
-
This compound
-
Amine (HNR¹R²)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.2-2 equivalents relative to palladium).
-
Reagent Addition: Add this compound (1.0 equivalent), the amine (1.1-1.5 equivalents), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) to the flask. The reaction concentration is typically between 0.1 and 1 M.
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Amine | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | 4-Bromoanisole | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 80 | >95[8] |
| 2 | Aniline | 4-Bromotoluene | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 98 |
| 3 | Benzylamine | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 95 |
| 4 | Pyrrolidine | 4-Bromobenzonitrile | Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₃PO₄ | t-BuOH | 110 | 92 |
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow for N-Arylation
Caption: Step-by-step workflow for the N-arylation experiment.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Scale-Up Synthesis of 4-(4-Bromo-2-methylphenyl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 4-(4-bromo-2-methylphenyl)morpholine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the robust and widely applicable Buchwald-Hartwig amination reaction. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers in medicinal chemistry and process development.
Introduction
Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds, including anticancer agents, antibiotics, and central nervous system drugs.[1][2] The ability to efficiently and scalably synthesize substituted arylmorpholines is therefore of significant interest to the pharmaceutical industry. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[3][4] This protocol details the palladium-catalyzed cross-coupling of 1-bromo-4-iodo-2-methylbenzene with morpholine, a key step in producing this compound on a larger scale.
Chemical Reaction Scheme
The synthesis of this compound is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a representative scale-up synthesis. Appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.
Materials and Equipment:
-
1,4-Dibromo-2-methylbenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add 1,4-dibromo-2-methylbenzene (1.0 eq), Pd₂(dba)₃ (0.015 eq), and XPhos (0.03 eq).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen for 15-20 minutes to establish an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of nitrogen, add anhydrous toluene to the vessel, followed by the careful addition of sodium tert-butoxide (2.0 eq).
-
Amine Addition: Add morpholine (1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 5 minutes, then heat to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1,4-Dibromo-2-methylbenzene | 1.0 eq |
| Morpholine | 1.5 eq |
| Catalyst System | |
| Pd₂(dba)₃ | 1.5 mol% |
| XPhos | 3.0 mol% |
| Base | |
| Sodium tert-butoxide | 2.0 eq |
| Solvent | |
| Toluene | 5 mL per 4.22 mmol of aryl halide[5] |
| Reaction Conditions | |
| Temperature | Reflux (approx. 110-120 °C) |
| Reaction Time | 6-12 hours |
| Yield and Purity | |
| Typical Isolated Yield | 70-95% |
| Purity (by NMR/GC) | >98% |
Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for the synthesis and purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
Troubleshooting & Optimization
optimizing yield for Suzuki coupling of 4-(4-bromo-2-methylphenyl)morpholine
Topic: Optimizing Yield for Suzuki Coupling of 4-(4-bromo-2-methylphenyl)morpholine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the coupling of this compound, a sterically hindered and electron-rich aryl bromide.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound and similar challenging substrates.
Question: My reaction yield is low, or the reaction fails to go to completion. What are the most likely causes?
Answer: Low yields with this substrate are common and typically stem from its structural features: the ortho-methyl group introduces steric hindrance, and the morpholine group makes the aryl bromide electron-rich.[1][2] Both factors impede the crucial oxidative addition step in the catalytic cycle.[1][2] Several factors should be investigated:
-
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[1] More robust systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) are often required to overcome steric hindrance and facilitate oxidative addition.[3][4]
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is critical and interdependent.[1][5] An inappropriate combination can lead to poor solubility, slow reaction rates, or catalyst decomposition.[5]
-
Insufficient Temperature: Challenging couplings often require higher temperatures (e.g., 80-120 °C) to overcome the activation energy barrier.[6][7]
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to atmospheric oxygen.[1] Inadequate degassing can lead to catalyst deactivation (formation of palladium black) and reduced yield.[8][9]
Question: I am observing a significant amount of dehalogenated starting material (4-(2-methylphenyl)morpholine). How can I minimize this side reaction?
Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction that consumes your starting material.[8] This typically occurs due to the presence of a hydride source. To address this:
-
Use High-Purity Solvents: Ensure solvents are anhydrous and of high purity, as impurities can sometimes act as hydride donors.[1]
-
Screen Different Bases: Certain bases may promote dehalogenation more than others. Consider switching to a non-hydridic base.[1]
-
Evaluate Reagent Quality: Ensure the boronic acid reagent is pure and not partially degraded.
Question: My results show significant homocoupling of the boronic acid partner. How can I prevent this?
Answer: Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[1][8] To minimize this:
-
Improve Degassing: Ensure the reaction mixture and vessel are thoroughly purged with an inert gas (Argon or Nitrogen) to remove all traces of oxygen.[6][10] Techniques like freeze-pump-thaw cycles are highly effective.[6]
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) can sometimes be more effective than generating it in situ from a Pd(II) source (e.g., Pd(OAc)₂), which can sometimes promote homocoupling.[1]
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help minimize its self-coupling.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for this specific substrate?
A1: For a sterically hindered and electron-rich aryl bromide like this compound, a robust catalyst system is recommended from the start. A reliable starting point would be to use a pre-catalyst like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., SPhos or P(t-Bu)₃).[4][6] For the base and solvent, a combination of K₂CO₃ or K₃PO₄ in a biphasic solvent system like Dioxane/Water or Toluene/Water at 90-100 °C is a reasonable starting point.[7][11]
Q2: Which specific palladium catalysts and ligands are best for this type of transformation?
A2: The key is to use ligands that are both bulky and electron-donating. This combination helps to stabilize the palladium center and promote the difficult oxidative addition step.[4]
-
Buchwald Ligands: Ligands such as SPhos, RuPhos, and XPhos are specifically designed for challenging cross-couplings and are highly recommended.[12]
-
Bulky Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are very effective.[6]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, demonstrating high activity for sterically demanding substrates.[3]
-
Pre-catalysts: Using well-defined pre-catalysts like Pd(dppf)Cl₂ can offer better reproducibility than generating the catalyst in situ.[7]
Q3: How do I choose the optimal base and solvent?
A3: The base activates the boronic acid, making it competent for transmetalation.[13] The solvent must solubilize the reactants and stabilize the catalytic species.[14]
-
Bases: Inorganic bases are most common. K₃PO₄ and Cs₂CO₃ are often effective for difficult couplings.[2][11] K₂CO₃ is a good, milder alternative that can sometimes reduce side reactions like protodeboronation.[2][15] Stronger bases like t-BuOK can be very effective but may not be compatible with all functional groups.[3]
-
Solvents: Aprotic polar solvents or mixtures are typically used.[13]
-
Dioxane, Toluene, THF: Often used in biphasic mixtures with water to help dissolve the inorganic base.[10][13]
-
DMF: Can be a good solvent, but care must be taken as it can decompose at high temperatures.[16]
-
Screening is often necessary. A common approach is to test a few base/solvent combinations, such as K₃PO₄ in dioxane/water and K₂CO₃ in toluene/water.
-
Q4: Why is degassing critical, and what is the best method?
A4: The active Pd(0) catalyst in the Suzuki cycle is readily oxidized by atmospheric oxygen to an inactive Pd(II) species, which halts the reaction.[1][14] Therefore, removing dissolved oxygen from the solvents and ensuring an inert atmosphere in the reaction vessel is critical for success.[9]
-
Method 1: Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes is a common and effective method.[6][10]
-
Method 2: Freeze-Pump-Thaw: For the most rigorous oxygen removal, subjecting the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing is the gold standard.[6]
Quantitative Data Summary
The following tables summarize expected yield trends based on literature for analogous sterically hindered and electron-rich substrates. Note: These are representative values and actual yields may vary.
Table 1: Effect of Catalyst & Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | < 20 |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 25-40 |
| Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 60-75 |
| Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | > 90 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | KF | THF | 80 | 85-95 |
Table 2: Effect of Base & Solvent on Yield
| Catalyst System | Base (2 equiv) | Solvent (4:1) | Temp (°C) | Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 70 |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 75 |
| Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 80 | 72 |
| Pd₂(dba)₃/SPhos | t-BuOK | Dioxane | 100 | > 90 |
Detailed Experimental Protocols
Protocol 1: General Screening Procedure
This protocol is designed for initial screening of conditions.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Protocol for High Yield
This protocol utilizes a highly active catalyst system suitable for this challenging substrate.
-
Preparation: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), SPhos (0.025 mmol, 2.5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv) to a vial. Add this compound (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Work-up & Purification: Follow steps 7 and 8 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for optimizing the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
minimizing side reactions in Buchwald-Hartwig amination of 4-(4-bromo-2-methylphenyl)morpholine
Topic: Minimizing Side Reactions in the Buchwald-Hartwig Amination of 4-(4-bromo-2-methylphenyl)morpholine.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Buchwald-Hartwig amination of the sterically hindered substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this specific substrate?
The primary and most problematic side reaction is hydrodehalogenation , which results in the formation of (2-methylphenyl)morpholine instead of the desired product. This occurs when the aryl halide is reduced, and the bromine atom is replaced by a hydrogen atom. Another potential, though often less significant, side reaction is the formation of biaryl species from the homocoupling of the aryl bromide.
Q2: Why is hydrodehalogenation a significant issue for this compound?
Hydrodehalogenation is a common competing pathway in the Buchwald-Hartwig catalytic cycle.[1] It arises from a β-hydride elimination step from the palladium-amido intermediate, which can compete with the desired reductive elimination step that forms the C-N bond.[2] The steric hindrance from the ortho-methyl group on the phenyl ring can slow down the rate of the productive reductive elimination, giving more opportunity for the undesired β-hydride elimination to occur.[3]
Q3: How does the choice of phosphine ligand affect the reaction outcome?
The ligand choice is critical for sterically hindered substrates. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) are highly effective.[1] These ligands promote the formation of a monoligated palladium species, which accelerates both the initial oxidative addition and the final C-N reductive elimination step.[1] This increased rate of reductive elimination helps it outcompete the hydrodehalogenation side reaction.[3]
Q4: What is the role of the base, and which one should I use?
The base is required to deprotonate the amine, forming the palladium-amido intermediate. For sterically hindered couplings, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most commonly used.[4] The strength of the base can influence the reaction rate and temperature requirements; stronger bases often allow for lower reaction temperatures.[5][6]
Q5: Which solvent and temperature are optimal for this reaction?
Aprotic, non-polar, or ethereal solvents are typically preferred. Toluene, dioxane, and THF are common choices.[4][7] Chlorinated solvents should be avoided as they can interfere with the catalyst.[4] The optimal temperature is usually between 80-110 °C.[4] It's a careful balance: while higher temperatures increase the reaction rate, they can also increase the rate of side reactions like hydrodehalogenation.[5] It is often best to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed efficiently from the Pd(II) precatalyst or has decomposed. | • Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., XPhos Pd G3), which rapidly generates the active catalyst.[4] • Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. |
| 2. Suboptimal Ligand: The chosen ligand is not bulky or electron-rich enough to facilitate oxidative addition with the hindered substrate. | • Switch to a more sterically demanding and electron-rich biarylphosphine ligand such as RuPhos , BrettPhos , or XPhos .[1][3] | |
| High Level of Hydrodehalogenation Byproduct | 1. Reductive Elimination is Too Slow: The desired C-N bond-forming step is slower than the competing β-hydride elimination pathway. | • Change Ligand: Use a bulkier ligand (e.g., RuPhos) that sterically favors and accelerates reductive elimination.[1][3] • Lower Temperature: Running the reaction at an excessively high temperature can favor the hydrodehalogenation pathway. Try reducing the temperature by 10-20 °C.[5] |
| 2. Water in the Reaction: Trace water can be a source of protons for the hydrodehalogenation side reaction. | • Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may not be stable enough for the duration of the reaction at the set temperature. | • A more robust ligand, such as a carbazolyl-derived P,N-ligand, may enhance catalyst longevity.[8] • Consider using a lower catalyst loading and slightly lower temperature over a longer period. |
| 2. Base Insolubility: The inorganic base may not be sufficiently soluble or well-mixed, leading to inefficient deprotonation. | • Ensure vigorous stirring to maintain a good suspension of the base.[4] • In some cases, a soluble organic base like DBU can be used, though it may be less effective for this specific transformation.[4] |
Data Summary: Ligand & Base Selection
The following table summarizes common conditions used for challenging Buchwald-Hartwig aminations of sterically hindered aryl bromides.
| Ligand | Pre-catalyst | Base | Solvent | Temperature (°C) | Key Considerations |
| XPhos | Pd₂(dba)₃ or XPhos Pd G3 | NaOtBu | Toluene | 80-110 | A general and robust ligand for many C-N couplings. |
| RuPhos | Pd₂(dba)₃ or RuPhos Pd G3 | NaOtBu, LHMDS | Dioxane, Toluene | 80-100 | Excellent for sterically hindered secondary amines and aryl halides; often reduces hydrodehalogenation.[3] |
| BrettPhos | Pd₂(dba)₃ or BrettPhos Pd G3 | K₃PO₄, K₂CO₃ | t-BuOH, Toluene | 80-110 | Particularly effective for primary amines, but also shows high activity for hindered systems.[7] |
| Josiphos-type | Pd(OAc)₂ | K₃PO₄ | t-AmOH | 100-120 | Bidentate phosphine ligands that can minimize β-hydride elimination.[2] |
Visualizations
Catalytic Cycle and Side Reaction Pathway
Caption: Buchwald-Hartwig cycle with the competing hydrodehalogenation pathway.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting poor reaction outcomes.
Recommended Experimental Protocol
This protocol is a general starting point for a small-scale reaction and should be optimized based on experimental results.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
RuPhos (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by this compound and morpholine via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS at regular intervals (e.g., every 2 hours) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired compound from the catalyst residue and any side products.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
Technical Support Center: Purification of 4-(4-bromo-2-methylphenyl)morpholine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products derived from reactions involving 4-(4-bromo-2-methylphenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
As an aryl bromide, this compound is an excellent substrate for various cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond, reacting with a boronic acid or ester in the presence of a palladium catalyst and a base. This is used to synthesize biaryl compounds.
-
Buchwald-Hartwig Amination: To form a new carbon-nitrogen bond, reacting with an amine in the presence of a palladium catalyst and a base. This is used to create more complex aniline derivatives.[1][2]
-
Sonogashira Coupling: To form a carbon-carbon triple bond, reacting with a terminal alkyne using a palladium catalyst and a copper co-catalyst.
-
Heck Coupling: To form a new carbon-carbon double bond, reacting with an alkene in the presence of a palladium catalyst and a base.
Q2: I have performed a Suzuki-Miyaura coupling reaction. What are the likely impurities in my crude product?
Common impurities in a Suzuki-Miyaura coupling reaction include:
-
Unreacted Starting Materials: Residual this compound and the boronic acid or ester.
-
Homocoupled Byproducts: The boronic acid can react with itself to form a biaryl byproduct (e.g., if using phenylboronic acid, biphenyl would be a byproduct).[3]
-
Protodeborylation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water.
-
Palladium Catalyst Residues: The palladium catalyst and its ligands.
-
Inorganic Salts: Formed from the base used in the reaction.
Q3: My Buchwald-Hartwig amination reaction did not go to completion. What are the potential side products?
Besides unreacted starting materials, potential side products in a Buchwald-Hartwig amination include:
-
Hydrodehalogenation of the Starting Material: The bromo group on this compound can be replaced by a hydrogen atom.
-
Products from Catalyst Decomposition: The palladium catalyst can sometimes be poisoned by certain functional groups.[1]
-
Diarylated Amine: If a primary amine is used as the coupling partner, a secondary amine product can sometimes react further to form a diarylated product.
Q4: The morpholine nitrogen in my product is causing issues during silica gel column chromatography, such as peak tailing. How can I resolve this?
The basic nature of the morpholine nitrogen can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing poor peak shape.[4] To mitigate this, add a small amount of a basic modifier to the mobile phase. A common practice is to add 0.1-1% triethylamine (Et₃N) or a few drops of ammonia solution to the eluent.[4] This will neutralize the acidic sites on the silica gel and improve the chromatography.
Troubleshooting Guides
Purification Strategy for Suzuki-Miyaura Coupling Products
| Problem | Possible Cause | Troubleshooting Steps |
| Crude product contains significant amounts of inorganic salts. | The base used in the reaction (e.g., K₂CO₃, Cs₂CO₃) is insoluble in the organic extraction solvent. | Perform a thorough aqueous work-up. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with water or brine multiple times. |
| Unreacted boronic acid is present in the purified product. | Boronic acids can sometimes co-elute with the desired product. | During the aqueous work-up, perform a basic wash with 1M NaOH or saturated NaHCO₃ solution. This will convert the acidic boronic acid into its water-soluble boronate salt, which will be extracted into the aqueous layer. |
| The desired product and a homocoupled byproduct have very similar polarities. | The structural similarity between the product and the homocoupled byproduct makes separation challenging. | 1. Optimize Column Chromatography: Use a long column with a shallow solvent gradient. Test various solvent systems using Thin Layer Chromatography (TLC) to maximize the separation factor (ΔRf).2. Recrystallization: If the product is a solid, recrystallization can be a very effective purification method. Screen different solvents to find one in which the product and byproduct have different solubilities at high and low temperatures. |
| Residual palladium catalyst is coloring the final product. | The palladium catalyst is not fully removed by filtration or standard work-up. | 1. Filtration: Pass the crude reaction mixture through a pad of Celite® or silica gel before concentrating.2. Scavengers: Use a metal scavenger resin to bind the palladium, which can then be filtered off. |
Purification Strategy for Buchwald-Hartwig Amination Products
| Problem | Possible Cause | Troubleshooting Steps |
| The product is a basic amine and is difficult to handle. | The free amine may be an oil or have poor handling characteristics. | Consider converting the product to its hydrochloride (HCl) salt. This is often a crystalline solid that is easier to handle and purify by recrystallization.[4] To do this, dissolve the purified free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent. |
| The product is highly water-soluble, leading to poor extraction efficiency. | The presence of the morpholine ring and potentially other polar functional groups increases water solubility. | 1. Salting Out: Add a large amount of NaCl or another salt to the aqueous layer to decrease the solubility of your organic product.[4]2. pH Adjustment: Ensure the aqueous layer is basic (pH > 10) to keep your amine product in its less soluble free-base form.[4]3. Use a More Polar Extraction Solvent: Try extractions with dichloromethane (DCM) or chloroform. |
| The crude product is a complex mixture of starting materials and byproducts. | The reaction may not have gone to completion, or side reactions may have occurred. | Purification will likely require careful column chromatography. Due to the basic nature of the product, consider using a mobile phase containing a basic additive like triethylamine. |
Experimental Protocols
General Aqueous Work-up Protocol
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove the bulk of inorganic salts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic components).
-
Brine (saturated aqueous NaCl solution) (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Column Chromatography with Basic Modifier
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the silica gel slurry.
-
Prepare the mobile phase, for example, a mixture of hexane and ethyl acetate, and add 0.1-1% triethylamine.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
Recrystallization from a Hydrochloride Salt
-
Dissolve the purified free-base product in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring until precipitation is complete.
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.
-
To recrystallize, dissolve the salt in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[4]
Visualizations
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-(4-bromo-2-methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions with 4-(4-bromo-2-methylphenyl)morpholine. The steric hindrance imparted by the ortho-methyl group on the phenyl ring can significantly impact reaction outcomes. This guide offers strategies and detailed protocols to overcome these challenges in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. The methyl group at the C2 position, adjacent to the bromine atom, physically obstructs the approach of catalysts and coupling partners to the reactive site. This hindrance can slow down or completely inhibit reactions that proceed through bulky transition states, such as many palladium-catalyzed cross-coupling reactions.
Q2: What are the most common issues observed during cross-coupling reactions with this substrate?
A2: Researchers frequently report low to no product yield, slow reaction rates, and the formation of side products. A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. Catalyst deactivation can also be an issue.
Q3: Which types of cross-coupling reactions are most affected by this steric hindrance?
A3: Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are all sensitive to steric hindrance. The oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, is often the rate-limiting step and is significantly affected by the bulky ortho-methyl group.
Q4: What is the general strategy to improve reaction outcomes?
A4: The key is to select a catalytic system that can overcome the steric barrier. This typically involves using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium center that can more readily undergo oxidative addition. Additionally, optimizing reaction parameters such as temperature, solvent, and base is crucial.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, with this compound, the steric hindrance can prevent the efficient coupling with boronic acids or esters.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Ligand Selection: This is the most critical factor. Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biaryl phosphine ligands.
-
Recommendation: Start with XPhos or SPhos. These ligands have demonstrated high activity for sterically hindered substrates.
-
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, some are more effective at generating the active catalytic species.
-
Recommendation: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.
-
-
Base Selection: The choice of base is crucial for the transmetalation step.
-
Recommendation: Use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. Stronger bases like NaOtBu can sometimes lead to side reactions.
-
-
Solvent: The solvent can influence the solubility of reactants and the stability of the catalyst.
-
Recommendation: Aprotic polar solvents such as 1,4-dioxane, toluene, or a mixture of toluene/water are generally effective.
-
-
Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
-
Recommendation: Start at 80-100 °C and increase to 110-120 °C if the reaction is slow. Monitor for decomposition at higher temperatures.
-
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for forming C-N bonds. The steric hindrance of this compound can make the coupling with amines challenging.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Steps:
-
Ligand Choice: Similar to the Suzuki coupling, bulky and electron-rich ligands are essential.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used, especially if the substrate has base-sensitive functional groups.[2]
-
-
Solvent: Anhydrous, aprotic solvents are necessary.
-
Recommendation: Toluene, 1,4-dioxane, or tert-butanol are commonly used.
-
-
Temperature: Reactions are typically run at elevated temperatures.
-
Recommendation: A temperature range of 80-110 °C is generally effective.
-
Issue 3: Failed Sonogashira or Heck Coupling
The Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions are also susceptible to steric hindrance.
Troubleshooting Workflow
Caption: Troubleshooting for Sonogashira and Heck couplings.
Detailed Steps:
-
Catalyst and Ligand System:
-
Sonogashira: A common system is Pd(PPh₃)₄ with a copper(I) co-catalyst like CuI. In some cases, copper-free conditions with bulky phosphine ligands can be effective.
-
Heck: A standard catalyst is Pd(OAc)₂ with a phosphine ligand such as P(o-tol)₃.
-
For both: If standard conditions fail, consider using more active N-heterocyclic carbene (NHC) palladium complexes.
-
-
Additives (for Sonogashira): The use of a copper(I) co-catalyst is standard, but its omission in "copper-free" protocols requires a more active palladium catalyst system.
-
Base and Solvent:
-
Sonogashira: An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used, often in a solvent like THF or DMF.
-
Heck: Triethylamine or an inorganic base like K₂CO₃ can be used in solvents such as DMF or acetonitrile.
-
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for cross-coupling reactions with sterically hindered aryl bromides, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Aryl Bromide | This compound (1.0 equiv) | |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv) | |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | |
| Ligand | XPhos (2-4 mol%) or SPhos (2-4 mol%) | Ligand:Pd ratio is critical. |
| Base | K₃PO₄ (2.0-3.0 equiv) or Cs₂CO₃ (2.0 equiv) | |
| Solvent | 1,4-Dioxane or Toluene/H₂O (e.g., 5:1) | Ensure anhydrous conditions for non-aqueous systems. |
| Temperature | 80-110 °C | |
| Time | 12-24 hours | Monitor by TLC or LC-MS. |
| Expected Yield | 60-90% | Highly dependent on the coupling partner. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Aryl Bromide | This compound (1.0 equiv) | |
| Amine | Primary or secondary amine (1.2-1.5 equiv) | |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | |
| Ligand | XPhos (2-4 mol%) or tBuXPhos (2-4 mol%) | |
| Base | NaOtBu (1.4-2.0 equiv) | Base is moisture-sensitive. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | |
| Temperature | 80-110 °C | |
| Time | 8-24 hours | Monitor by TLC or LC-MS. |
| Expected Yield | 70-95% | Generally high yields with appropriate ligands.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃
-
XPhos
-
K₃PO₄ (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with a secondary amine like morpholine.
Materials:
-
This compound
-
Morpholine
-
Pd(OAc)₂
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) to an oven-dried reaction tube.
-
Add this compound (1.0 equiv) and anhydrous toluene.
-
Finally, add morpholine (1.2 equiv).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 4-(4-Bromo-2-methylphenyl)morpholine
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 4-(4-bromo-2-methylphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, ensuring successful and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or failed reactions when using this compound in cross-coupling reactions?
A1: Low yields or reaction failures with this substrate typically stem from catalyst deactivation. The primary culprits are the morpholine nitrogen acting as a catalyst poison and steric hindrance from the ortho-methyl group, which can impede key steps in the catalytic cycle. Other contributing factors include the purity of reagents, effectiveness of the inert atmosphere, and the choice of catalyst system.
Q2: How does the morpholine moiety in this compound contribute to catalyst deactivation?
A2: The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a Lewis base. This nitrogen can coordinate to the palladium catalyst center, forming a stable, off-cycle complex. This sequestration of the catalyst prevents it from participating in the desired catalytic cycle, effectively "poisoning" it and leading to reduced reaction rates or complete inhibition.[1]
Q3: What is the impact of the ortho-methyl group on the reactivity of this compound?
A3: The methyl group at the ortho position to the bromine atom introduces significant steric hindrance. This bulkiness can slow down the rate of oxidative addition, a critical step in the catalytic cycle where the aryl bromide reacts with the palladium(0) catalyst.[2][3] Inefficient oxidative addition can lead to incomplete conversion of the starting material.
Q4: What are the visual indicators of catalyst deactivation in my reaction?
A4: A common sign of catalyst deactivation is the formation of palladium black, a fine, black precipitate of elemental palladium. This indicates that the active Pd(0) species has agglomerated and fallen out of the catalytic cycle.[1] Other indicators include a stalled reaction (no further consumption of starting materials) and the appearance of significant side products, such as dehalogenated starting material.
Q5: Which type of cross-coupling reaction is more susceptible to catalyst deactivation with this substrate?
A5: Both Buchwald-Hartwig amination and Suzuki-Miyaura coupling can be challenging. In Buchwald-Hartwig reactions, the amine coupling partner can also compete with the morpholine nitrogen for coordination to the palladium center. In Suzuki reactions, the choice of base is critical to avoid side reactions like protodeboronation of the boronic acid/ester coupling partner.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or GC-MS analysis shows a large amount of unreacted this compound.
-
The reaction appears to have stalled after an initial period of conversion.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning by Morpholine Nitrogen | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos).[1] These ligands can help to stabilize the active catalyst and disfavor coordination of the morpholine nitrogen. 2. Increase Ligand to Metal Ratio: A slight excess of the phosphine ligand can sometimes help to outcompete the morpholine for coordination sites on the palladium. |
| Steric Hindrance from ortho-Methyl Group | 1. Ligand Choice: Use sterically demanding ligands that can promote oxidative addition with hindered substrates.[3] 2. Higher Reaction Temperature: Carefully increasing the reaction temperature (e.g., in 10 °C increments) can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for potential decomposition. 3. Choice of Halide: If synthetically feasible, converting the aryl bromide to the more reactive aryl iodide can facilitate oxidative addition. |
| Inactive Catalyst | 1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) species.[1] 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can oxidize and deactivate the catalyst.[1] |
Issue 2: Formation of Significant Side Products
Symptoms:
-
Identification of dehalogenated starting material (4-(2-methylphenyl)morpholine) by GC-MS.
-
Formation of homocoupled products.
| Potential Cause | Recommended Solution |
| Dehalogenation | 1. Optimize Base and Solvent: In Suzuki coupling, the choice of base and the presence of protic sources can influence the rate of dehalogenation versus cross-coupling. Consider using anhydrous conditions and a non-protic solvent. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. |
| Homocoupling | 1. Degas Thoroughly: Oxygen can promote the homocoupling of organometallic reagents. Ensure all components of the reaction are rigorously deoxygenated. 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source or a pre-catalyst that forms the active species cleanly can minimize this side reaction. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, to a dry Schlenk tube or reaction vial, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the corresponding phosphine ligand (e.g., XPhos, 1-2 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.5 equiv).[4][5]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Catalyst Deactivation Pathway
Caption: Catalyst poisoning pathway by morpholine coordination.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
effect of base and solvent on 4-(4-bromo-2-methylphenyl)morpholine coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed coupling reactions of 4-(4-bromo-2-methylphenyl)morpholine, a common challenge for researchers in drug development and organic synthesis. The steric hindrance from the ortho-methyl group on the phenyl ring requires careful optimization of reaction parameters to achieve high yields.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is resulting in a low yield. What are the most common causes?
Low yields for this sterically hindered substrate are typically due to a few key factors:
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. For sterically hindered substrates like this, bulky, electron-rich phosphine ligands are essential to promote the crucial oxidative addition and reductive elimination steps.
-
Incorrect Base Selection: The strength and solubility of the base are crucial. A base that is too weak may not effectively deprotonate the amine-palladium complex, while an overly strong or poorly soluble base can lead to side reactions or incomplete conversion.[1]
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen.[2] Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation. Prolonged exposure to high temperatures can also cause the formation of inactive palladium black.
-
Reagent Insolubility: If the base or other reagents are not fully dissolved, the reaction can be slow and inefficient. The choice of solvent plays a significant role in ensuring all components are in solution.[2]
Q2: Which type of base is best suited for this reaction?
For the coupling of sterically hindered aryl bromides with secondary amines, strong, non-nucleophilic bases are generally preferred.
-
Sodium tert-butoxide (NaOtBu): Often provides the highest reaction rates and allows for lower catalyst loadings. However, it is incompatible with base-sensitive functional groups like esters.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A very strong base that is useful for promoting reactions at lower temperatures and is tolerant of some protic functional groups. It is, however, air-sensitive.
-
Cesium carbonate (Cs₂CO₃): A milder inorganic base that offers excellent functional group tolerance. It can sometimes be less effective for highly hindered substrates and may require higher temperatures or longer reaction times. Its solubility can also be a limiting factor in non-polar solvents.[3]
Q3: What is the best solvent for this coupling reaction?
Aprotic, non-polar to moderately polar solvents are typically the most effective.
-
Toluene and Dioxane: These are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[2]
-
Tetrahydrofuran (THF): Another common choice, although its lower boiling point may limit the achievable reaction temperature.
-
N,N-Dimethylformamide (DMF): While its polarity can help with solubility, it can sometimes coordinate to the palladium catalyst and inhibit the reaction.[4]
Q4: How does the ortho-methyl group on the aryl bromide affect the reaction?
The ortho-methyl group introduces significant steric hindrance around the carbon-bromine bond. This makes the oxidative addition step of the catalytic cycle more difficult. To overcome this, it is crucial to use a bulky phosphine ligand that can facilitate the approach of the palladium catalyst to the sterically congested reaction center.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the use of a high-purity palladium precatalyst and fresh, unoxidized phosphine ligand. Thoroughly degas all solvents and reagents and maintain a strict inert (Argon or Nitrogen) atmosphere throughout the reaction setup and duration.[2] |
| Suboptimal Ligand | For this sterically hindered substrate, screen bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or SPhos. N-heterocyclic carbene (NHC) ligands can also be effective.[5] |
| Incorrect Base | If using a weaker base like K₃PO₄ or Cs₂CO₃ with low conversion, switch to a stronger base such as NaOtBu or LHMDS. Ensure the base is anhydrous and of high purity. |
| Reagent Insolubility | If the base or starting material is not dissolving, try switching to a different solvent system (e.g., from toluene to dioxane) or gently heating the mixture to aid dissolution before bringing it to the final reaction temperature.[2] |
| Low Reaction Temperature | Buchwald-Hartwig aminations of hindered substrates often require heating. Gradually increase the reaction temperature in 10 °C increments (typically between 80-110 °C). |
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Recommended Solution |
| Presence of Water | Ensure all reagents, solvents, and glassware are strictly anhydrous. Water can lead to the hydrodehalogenation of the aryl bromide. |
| Catalyst Decomposition Pathway | This can be more prevalent with certain catalyst/ligand combinations or at very high temperatures. Try using a different ligand or lowering the reaction temperature and extending the reaction time. |
| Base-Promoted Decomposition | If your substrate has functional groups sensitive to strong bases, using NaOtBu at high temperatures may cause degradation. Consider switching to a milder base like Cs₂CO₃, potentially with a higher catalyst loading or longer reaction time. |
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl bromides structurally analogous to this compound. Note: This data is representative of similar systems and should be used as a starting point for optimization.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| Pd(OAc)₂ / RuPhos | LHMDS | THF | 70 | 18 | 80-90 |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Dioxane | 100 | 24 | 88-96[4] |
| Pd(dba)₂ / (±)-BINAP | NaOtBu | Toluene | 110 | 16 | 80-88[3] |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
Experimental Protocols & Visualizations
General Protocol for Buchwald-Hartwig Amination
This protocol is adapted from procedures for the coupling of sterically hindered 2-substituted aryl bromides with morpholine and serves as a robust starting point.
Materials:
-
This compound (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, to make a 0.1-0.5 M solution)
Procedure:
-
Setup: In a glovebox, add the this compound, palladium precatalyst, phosphine ligand, and base to a dry, oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent.
-
Reaction: Seal the vial or flask tightly. Remove the vessel from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction for the specified time (typically 12-24 hours). Monitor the progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: The filtrate can then be concentrated and purified by column chromatography on silica gel to yield the desired coupled product.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Logic
When encountering a low-yielding reaction, a systematic approach to optimization is crucial. The following diagram illustrates a logical workflow for troubleshooting.
Caption: A step-by-step workflow for troubleshooting low-yielding coupling reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Transformations of 4-(4-bromo-2-methylphenyl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction times and overall success for chemical transformations involving 4-(4-bromo-2-methylphenyl)morpholine. The guidance focuses on common palladium-catalyzed cross-coupling reactions, addressing issues related to the steric hindrance of the ortho-methyl group.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low yields. What are the most likely causes?
A1: Slow reaction rates and low yields in Suzuki-Miyaura couplings involving sterically hindered substrates like this compound are common. The primary factors to investigate are:
-
Inefficient Oxidative Addition: The palladium catalyst may have difficulty inserting into the carbon-bromine bond due to the steric bulk of the adjacent methyl group.
-
Slow Reductive Elimination: The final step of the catalytic cycle, where the new carbon-carbon bond is formed, can also be hindered by steric congestion around the metal center.
-
Catalyst Deactivation: The morpholine nitrogen can potentially coordinate to the palladium catalyst, leading to inactive species.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable, especially in the presence of aqueous bases, leading to the formation of an undesired debrominated starting material.
Q2: Which palladium catalyst and ligand combination is best suited for transformations of this sterically hindered substrate?
A2: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote both the oxidative addition and the reductive elimination steps. Consider using pre-ligated palladium precatalysts for more consistent results. See the table below for a comparison of common catalyst systems.
Q3: How does the choice of base and solvent affect the reaction time and yield?
A3: The base and solvent system is critical for a successful cross-coupling reaction. The base is required to activate the boronic acid in Suzuki couplings and to deprotonate the amine in Buchwald-Hartwig aminations. The solvent must be able to dissolve the reactants and the catalyst system. For many palladium-catalyzed couplings, anhydrous aprotic solvents like toluene, dioxane, or THF are preferred. The choice of base often depends on the specific reaction and the functional group tolerance of the substrates.
Q4: I am observing significant amounts of debrominated starting material and homocoupling of my boronic acid. How can I minimize these side reactions?
A4: The formation of these byproducts is a common issue. To minimize them:
-
Debromination: This can result from protodeboronation of the boronic acid followed by a coupling reaction with the resulting arene, or from direct reduction of the aryl bromide. Using a less nucleophilic base or anhydrous conditions can help.
-
Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue 1: Slow or Incomplete Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting slow or incomplete Suzuki-Miyaura reactions with this compound.
Troubleshooting Workflow for Sluggish Suzuki-Miyaura Reactions
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
This guide addresses common problems encountered during the amination of this compound.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low-yielding Buchwald-Hartwig amination reactions.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the qualitative effects of various parameters on the outcome of Suzuki-Miyaura and Buchwald-Hartwig reactions for sterically hindered aryl bromides.
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling
| Parameter | Options | Effect on Reaction Time | Effect on Yield | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Variable | Moderate to Good | Precatalysts often give more reproducible results. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky ligands decrease time | Bulky ligands increase yield | Essential for sterically hindered substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases can decrease time | Stronger bases often improve yield | Base choice is substrate dependent. |
| Solvent | Toluene, Dioxane, THF/H₂O | Generally minor effect | Can impact solubility and base activity | Anhydrous conditions are often preferred. |
| Temperature | 80 - 120 °C | Higher temp. decreases time | Higher temp. can improve yield | May increase byproduct formation. |
Table 2: Influence of Reaction Parameters on Buchwald-Hartwig Amination
| Parameter | Options | Effect on Reaction Time | Effect on Yield | Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Variable | Good to Excellent | Often used in combination with a specific ligand. |
| Ligand | BINAP, Xantphos, BrettPhos | Bulky ligands decrease time | Bulky ligands increase yield | Crucial for coupling with hindered substrates. |
| Base | NaOtBu, K₃PO₄, LHMDS | Stronger bases decrease time | Stronger bases are generally required | Weaker bases can be used for sensitive substrates. |
| Solvent | Toluene, Dioxane | Minor effect | Can affect catalyst stability and solubility | Must be anhydrous. |
| Temperature | 80 - 110 °C | Higher temp. decreases time | Generally improves yield | Monitor for substrate or product decomposition. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound. These should be considered as starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 eq.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂), the ligand (e.g., Xantphos), and the base (e.g., NaOtBu, 1.4 eq.) to a dry reaction tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Technical Support Center: Cross-Coupling Reactions with 4-(4-bromo-2-methylphenyl)morpholine
Answering your request, here is a technical support center with troubleshooting guides and FAQs for catalyst and ligand selection for hindered 4-(4-bromo-2-methylphenyl)morpholine.
This guide provides researchers, scientists, and drug development professionals with technical support for performing cross-coupling reactions with the sterically hindered substrate, this compound. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The main challenge with this substrate is steric hindrance. The methyl group at the ortho-position to the bromine atom significantly encumbers the reaction site. This steric bulk can hinder key steps in the catalytic cycle of common cross-coupling reactions, such as oxidative addition of the palladium catalyst to the aryl bromide and the subsequent reductive elimination to form the final product.[1][2] Consequently, standard cross-coupling conditions, particularly those using less bulky ligands like triphenylphosphine (PPh₃), are often ineffective and can lead to low yields or reaction failure.[1]
Q2: Which cross-coupling reactions are most effective for modifying this substrate?
Given its structure, this compound is an excellent candidate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds at the bromo-position. The most common and effective reactions include:
-
Suzuki-Miyaura Coupling: This is a highly versatile reaction for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronate ester).[3][4][5] It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups.[6][7]
-
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[8][9][10] While the substrate already contains a morpholine group, this reaction would be relevant if a different amine needs to be coupled at the bromine site, which is a less common transformation for this specific starting material. The principles of catalyst and ligand selection for hindered substrates are similar to those for Suzuki coupling.[2]
Q3: What are the recommended catalyst systems (precatalyst and ligand) for a Suzuki-Miyaura coupling with this hindered substrate?
For sterically hindered substrates like this compound, the choice of ligand is critical.[1] Standard ligands are often ineffective.[1] It is essential to use bulky and electron-rich monodentate phosphine ligands, often referred to as Buchwald ligands.[1][3] These ligands promote the formation of a highly reactive, 14-electron monoligated palladium(0) species, which facilitates the challenging oxidative addition and reductive elimination steps.[1]
Recommended Palladium Precursors:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[11]
-
Pre-formed palladium catalysts (precatalysts) that are air-stable and form the active Pd(0) species reliably in solution.[12]
Recommended Ligands:
-
Biaryl Phosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent first choices for hindered substrates.[1][11]
-
Bulky Alkyl Phosphine Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) is also highly effective for coupling aryl chlorides and bromides.[4]
-
Specialized Ligands: For extremely challenging couplings, ligands like AntPhos or the use of N-Heterocyclic Carbenes (NHCs) may offer superior performance.[1]
Q4: What are the optimal reaction conditions (base, solvent, temperature) for a successful Suzuki-Miyaura coupling?
The selection of base and solvent is interdependent and crucial for success. Higher temperatures are often required to overcome the activation energy associated with hindered substrates.[1]
| Parameter | Recommendation | Rationale & Key Considerations |
| Base | Potassium phosphate (K₃PO₄)[1][13], Cesium carbonate (Cs₂CO₃)[14], Potassium carbonate (K₂CO₃)[15] | K₃PO₄ is a reliable and effective base for many challenging Suzuki couplings.[1] The base must be finely powdered and anhydrous. The choice of base can influence the rate of protodeboronation of the boronic acid, a common side reaction. |
| Solvent | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)[1][16] | Anhydrous, degassed, aprotic solvents are required. For difficult couplings, higher boiling point solvents like xylenes can be used to increase the reaction temperature.[1] Often, a mixture with water (e.g., Dioxane/H₂O) is used to help dissolve the base.[11] |
| Temperature | 80 - 120 °C | Sterically hindered substrates typically require elevated temperatures to proceed at a reasonable rate.[1] Microwave irradiation can also be a powerful tool for rapidly heating the reaction and improving yields.[1] |
| Catalyst Loading | 1 - 5 mol% Palladium Precursor | Higher catalyst loadings may be necessary for particularly challenging substrates. The ligand-to-palladium ratio is typically 1:1 to 2:1. |
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective Catalyst/Ligand: The ligand is not bulky or electron-rich enough to overcome steric hindrance. 2. Catalyst Deactivation: Presence of oxygen or moisture. The pyridine-like nitrogen of the morpholine may coordinate to the palladium center. 3. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier.[1] | 1. Switch to a more appropriate ligand. Start with SPhos or XPhos.[1] Consider using a pre-formed catalyst for better reproducibility.[11] 2. Ensure rigorous inert conditions. Thoroughly degas the solvent and use a glovebox or Schlenk line for reaction setup.[5][11] 3. Increase the reaction temperature. If using toluene or dioxane, increase to reflux (around 100-110 °C).[1] Consider using a higher boiling point solvent like xylene. |
| Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Presence of Oxygen: Leads to homocoupling of the boronic acid.[11] 2. Suboptimal Base/Solvent: The conditions may favor the decomposition of the boronic acid (protodeboronation).[11] | 1. Improve degassing procedures. A freeze-pump-thaw cycle is highly effective for removing dissolved oxygen. 2. Screen different bases. Switch from a carbonate to a phosphate base (e.g., K₃PO₄), which can sometimes suppress side reactions.[1] Use the boronic acid in a slight excess (1.1-1.5 equivalents).[5] |
| Reaction Stalls Before Completion | 1. Catalyst Degradation: The catalyst may not be stable enough for the required reaction time at high temperatures. 2. Incomplete Dissolution: The base or other reagents may not be fully dissolved, leading to poor reaction kinetics. | 1. Use a more stable ligand or precatalyst. N-heterocyclic carbene (NHC) ligands can offer high stability.[1] 2. Ensure vigorous stirring. Add a co-solvent like water to help dissolve inorganic bases if compatible with the reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor and the ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1–0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
managing impurities in the synthesis of 4-(4-bromo-2-methylphenyl)morpholine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-bromo-2-methylphenyl)morpholine and its derivatives. Our aim is to address common challenges encountered during synthesis and purification, ensuring a higher success rate and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve a C-N cross-coupling reaction. The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods couple morpholine with a suitable aryl halide, typically 1,4-dibromo-2-methylbenzene.
Q2: I am observing a significant amount of starting material in my reaction mixture even after prolonged reaction times. What could be the issue?
A2: Incomplete conversion is a common issue. Several factors could be at play:
-
Catalyst Inactivity: Ensure your palladium or copper catalyst is active. For Buchwald-Hartwig reactions, the choice of phosphine ligand is critical and should be appropriate for the specific substrates.[1][2]
-
Base Strength: The base plays a crucial role in the catalytic cycle. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are often used. For Ullmann condensations, a base like potassium carbonate may be employed. Ensure the base is of high purity and sufficiently strong for the reaction.
-
Reaction Temperature: These coupling reactions often require elevated temperatures (typically 80-120 °C). Ensure your reaction is reaching and maintaining the target temperature.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
Q3: My purified product contains an impurity with a mass corresponding to the starting aryl halide minus a bromine atom. What is this impurity and how can I avoid it?
A3: This impurity is likely the result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions where a hydrogen atom replaces the halide on the aromatic ring.[1] In this case, it would be 3-bromotoluene. To minimize this side product:
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can favor reductive elimination over competing side reactions.
-
Control Reaction Temperature: Excessively high temperatures can sometimes promote hydrodehalogenation.
-
Ensure Anhydrous Conditions: The presence of water can be a source of protons for this side reaction.
Q4: I am having difficulty purifying my this compound derivative using silica gel chromatography. The product streaks and I get poor recovery. What can I do?
A4: The basic nature of the morpholine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor chromatographic performance. To circumvent this:
-
Use a Modified Eluent: Add a small amount of a basic modifier, such as 0.5-2% triethylamine or a few drops of ammonium hydroxide, to your eluent system. This will neutralize the acidic sites on the silica gel.
-
Consider an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
-
Salt Formation and Recrystallization: Convert the basic product to a salt (e.g., hydrochloride) and purify it by recrystallization. The free base can then be regenerated.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst, incorrect ligand, insufficient base strength, low reaction temperature, presence of oxygen. | Verify catalyst and ligand quality. Use a fresh, anhydrous base. Ensure the reaction is conducted under a strict inert atmosphere and at the appropriate temperature.[1][2] |
| Presence of Hydrodehalogenation Impurity (e.g., 3-bromotoluene) | Competing side reaction favored by certain conditions. | Use bulky, electron-rich phosphine ligands. Optimize reaction temperature and ensure anhydrous conditions. |
| Formation of Bis-arylated Morpholine | Incorrect stoichiometry or reactive aryl halide. | Use a slight excess of the morpholine nucleophile. Control the addition of the aryl halide. |
| Difficult Purification on Silica Gel (Streaking, Low Recovery) | Strong interaction of the basic morpholine nitrogen with acidic silica. | Add a basic modifier (e.g., triethylamine) to the eluent. Use an alternative stationary phase like alumina. Consider purification via salt formation and recrystallization. |
| Product Degradation | High reaction temperatures or prolonged reaction times. | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider lowering the reaction temperature if using a highly active catalyst system. |
Potential Impurities in the Synthesis of this compound
| Impurity | Structure | Source | Analytical Signature (Expected) |
| 1,4-dibromo-2-methylbenzene | Unreacted starting material | Distinct GC-MS/LC-MS peak. 1H NMR will show characteristic aromatic proton signals. | |
| Morpholine | Unreacted starting material | Volatile, may be removed during workup. Characteristic signals in 1H NMR (~2.8 and ~3.7 ppm). | |
| 3-Bromo-toluene | Hydrodehalogenation byproduct | GC-MS/LC-MS peak with a mass corresponding to C7H7Br. | |
| 2,2'-Dimethyl-4,4'-dibromobiphenyl | Homocoupling of aryl halide | GC-MS/LC-MS peak with a mass corresponding to C14H12Br2. |
Experimental Protocols
Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
1,4-dibromo-2-methylbenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add 1,4-dibromo-2-methylbenzene (1.0 mmol) and morpholine (1.2 mmol) to the flask.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.
Analytical Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 2.4 Hz, 1H), 7.29 (dd, J = 8.4, 2.4 Hz, 1H), 6.84 (d, J = 8.4 Hz, 1H), 3.88 (t, J = 4.8 Hz, 4H), 2.95 (t, J = 4.8 Hz, 4H), 2.33 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.9, 135.8, 132.6, 130.1, 122.3, 118.9, 67.1, 51.5, 17.8.
-
LC-MS: Monitor for the expected mass of the product (m/z = 256.05 [M+H]⁺ for C₁₁H₁₄BrNO).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential impurity formation pathways.
References
Validation & Comparative
Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 4-(4-bromo-2-methylphenyl)morpholine in Cross-Coupling Reactions
For Immediate Publication
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of 4-(4-bromo-2-methylphenyl)morpholine with other representative aryl bromides in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, comparative experimental data for this compound is limited in publicly accessible literature, this guide synthesizes established principles of organic chemistry and experimental data from structurally analogous compounds to provide a robust predictive framework for its reactivity.
The unique structural features of this compound—namely the ortho-methyl group and the para-morpholino substituent—introduce a complex interplay of steric and electronic effects that significantly influence its reactivity profile. The ortho-methyl group presents considerable steric hindrance around the carbon-bromine bond, a critical factor in the initial oxidative addition step of the catalytic cycle. Conversely, the nitrogen atom of the morpholino group can donate electron density to the aromatic ring, which can also modulate the reactivity.
Comparative Reactivity Overview
The reactivity of an aryl bromide in cross-coupling reactions is primarily dictated by the ease of the oxidative addition to the palladium(0) catalyst. This step is influenced by the strength of the carbon-halogen bond, electronic effects of the substituents on the aromatic ring, and steric hindrance around the reaction center.
Key Factors Influencing the Reactivity of this compound:
-
Steric Hindrance: The ortho-methyl group significantly encumbers the bromine atom, which is expected to decrease the rate of oxidative addition compared to unhindered aryl bromides like bromobenzene or 4-bromoanisole. This steric impediment often necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the reaction.[1][2]
-
Electronic Effects: The morpholino group is an electron-donating group through the nitrogen lone pair. Generally, electron-donating groups can decrease the reactivity of aryl halides in the oxidative addition step. However, the overall electronic effect is a combination of resonance and inductive effects.
Quantitative Reactivity Comparison in Key Cross-Coupling Reactions
The following tables summarize typical experimental outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, comparing sterically hindered and electron-rich aryl bromides with standard substrates. This data provides a baseline for predicting the performance of this compound.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 95 | [3][4][5] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [6] |
| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | Toluene | 110 | 12 | 85 | [6] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 | Cs₂CO₃ | Dioxane | 110 | 10 (min) | 82 | [7] |
| ortho-Bromoaniline derivative | Benzylboronic ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 90 | 16 | 91 | [2] |
Table 2: Buchwald-Hartwig Amination of Various Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Bromobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | >95 | [8][9] |
| 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 | 2 | 87 | [10] |
| 2-Bromotoluene | Aniline | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | 2-24 | ~80 | [10] |
| 2-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex | tBuOK | Toluene | 85 | 0.5 | High | [11] |
| ortho-Substituted Aryl Bromides | Ammonium Sulfate | Pd[P(o-tol)₃]₂ / CyPF-tBu | NaOtBu | 1,4-Dioxane | 100 | 12 | High | [1] |
Table 3: Sonogashira Coupling of Various Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst/Cocatalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | 95 | [12][13] |
| 4-Bromoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2 | 92 | [14] |
| 2-Bromotoluene | Phenylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ / CuI | Cs₂CO₃ | Dioxane | 60 | 16 | 88 | [15] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 3 | 89 | [16] |
| Electron-rich Aryl Bromide | Phenylacetylene | Pd/phosphine / CuI | Amine | Various | 50-120 | - | Moderate to High | [17] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
An oven-dried Schlenk flask is charged with the aryl bromide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a bulky phosphine ligand (e.g., SPhos, 2-10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene, dioxane, or 2-MeTHF) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv) are added. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2][6]
General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Bromide
A Schlenk tube is charged with the aryl bromide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%). The tube is evacuated and backfilled with argon. Anhydrous toluene, a strong base (e.g., NaOtBu or KOtBu, 1.4 equiv), and the amine are added. The reaction mixture is stirred at the appropriate temperature (typically 90-110 °C) for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired arylamine.[9][10]
General Procedure for Sonogashira Coupling of a Hindered Aryl Bromide
To a degassed solution of the aryl bromide (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF, or toluene) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) cocatalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv). The reaction mixture is stirred at room temperature or heated until the reaction is complete. The mixture is then diluted with an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography. For copper-free conditions, a palladium catalyst with a bulky phosphine ligand and a suitable base like Cs₂CO₃ or TBAF can be employed.[12][13][18]
Visualizing Reaction Workflow and Reactivity Factors
The following diagrams illustrate a typical experimental workflow for cross-coupling reactions and the key factors influencing aryl bromide reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. ikm.org.my [ikm.org.my]
- 5. scribd.com [scribd.com]
- 6. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
comparative analysis of 2-methyl vs 3-methyl vs 4-methyl substituted phenylmorpholines
A Comparative Analysis of 2-Methyl, 3-Methyl, and 4-Methyl Substituted Phenylmorpholines
Introduction
Substituted phenylmorpholines are a class of psychoactive compounds that have garnered interest in the scientific community for their stimulant and, in some cases, entactogenic properties.[1][2][3] This guide provides a comparative analysis of three positional isomers of methyl-substituted phenylmorpholine (MPM): 2-methyl-2-phenylmorpholine (2-MPM), 3-methyl-2-phenylmorpholine (3-MPM), and 4-methyl-2-phenylmorpholine (4-MPM). The position of the methyl group on the phenyl ring significantly influences the pharmacological activity of these compounds, particularly their interaction with monoamine transporters.[1][2] This analysis is based on in vitro studies and aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these three compounds.
Pharmacological Activity at Monoamine Transporters
The primary mechanism of action for many substituted phenylmorpholines is their interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. By inhibiting this reuptake or by inducing the release of these neurotransmitters, phenylmorpholine derivatives can significantly alter monoaminergic neurotransmission.
A study by McLaughlin et al. (2018) investigated the in vitro activity of 2-MPM, 3-MPM, and 4-MPM at DAT, NET, and SERT using rat brain synaptosomes.[1][2] The results of their uptake inhibition and release assays are summarized below.
Data Presentation: Monoamine Transporter Activity
Table 1: Inhibition of Monoamine Uptake (IC50 nM)
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| 2-MPM | 61 | 31 | 8,805 |
| 3-MPM | 131 | 83 | >10,000 |
| 4-MPM | 66 | 45 | 3,779 |
Lower IC50 values indicate greater potency in inhibiting transporter function.
Table 2: Release of Monoamines (EC50 nM)
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| 2-MPM | 110 | 48 | >10,000 |
| 3-MPM | 185 | 75 | >10,000 |
| 4-MPM | 135 | 101 | 1,230 |
Lower EC50 values indicate greater potency in inducing neurotransmitter release.
Interpretation of Pharmacological Data
The data reveals distinct pharmacological profiles for the three isomers:
-
2-MPM and 3-MPM exhibit potent activity as dopamine and norepinephrine reuptake inhibitors and releasing agents, with significantly weaker effects at the serotonin transporter.[1][2] This profile is characteristic of traditional psychostimulants, similar to the parent compound phenmetrazine.[1][2]
-
4-MPM , in contrast, displays a more mixed profile. While it retains potent activity at DAT and NET, it is considerably more potent at the serotonin transporter than its 2- and 3-methyl counterparts.[1][2] This enhanced serotonergic activity suggests that 4-MPM may possess entactogenic properties, similar to compounds like MDMA.[1][2]
Experimental Protocols
The following is a summary of the experimental methodologies employed in the key pharmacological assays.
Monoamine Transporter Uptake Inhibition Assays
-
Preparation of Synaptosomes: Synaptosomes were prepared from rat brain tissue.
-
Assay Conditions: Synaptosomes were incubated with varying concentrations of the test compounds (2-MPM, 3-MPM, or 4-MPM) in the presence of a radiolabeled substrate for each transporter:
-
DAT: [³H]dopamine
-
NET: [³H]norepinephrine
-
SERT: [³H]serotonin
-
-
Measurement: The assay was terminated by vacuum filtration, and the amount of radioactivity retained within the synaptosomes was quantified using scintillation counting. The concentration of the test compound that inhibited 50% of the specific uptake of the radiolabeled substrate (IC50) was determined.
Monoamine Release Assays
-
Preparation of Synaptosomes: Similar to the uptake assays, synaptosomes were prepared from rat brain tissue.
-
Substrate Loading: Synaptosomes were pre-loaded with a radiolabeled substrate:
-
DAT and NET: [³H]-1-methyl-4-phenylpyridinium ([³H]MPP+)
-
SERT: [³H]5-HT
-
-
Induction of Release: The pre-loaded synaptosomes were then exposed to various concentrations of the test compounds.
-
Measurement: The amount of radioactivity released from the synaptosomes into the surrounding buffer was measured. The concentration of the test compound that induced 50% of the maximal release (EC50) was calculated.
Visualizations
Signaling Pathway: Phenylmorpholine Interaction with Monoamine Transporters
Caption: Phenylmorpholine interaction with monoamine transporters.
Experimental Workflow: In Vitro Monoamine Transporter Assays
Caption: Workflow for in vitro monoamine transporter assays.
Conclusion
The positional isomerism of the methyl group on the phenyl ring of phenylmorpholine has a profound impact on its pharmacological profile. While 2-methyl and 3-methyl-phenylmorpholine act primarily as potent dopamine and norepinephrine transporter ligands, 4-methyl-phenylmorpholine exhibits a more balanced interaction with all three monoamine transporters, including significant activity at the serotonin transporter.[1][2] These differences underscore the importance of structure-activity relationships in drug design and suggest that 2-MPM and 3-MPM are likely to have classic psychostimulant effects, whereas 4-MPM may produce a distinct, potentially more entactogenic, psychoactive profile.[1][2] This comparative guide provides a foundational dataset for researchers and professionals in the field of drug development and neuroscience.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of 4-(4-bromo-2-methylphenyl)morpholine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the reaction products of 4-(4-bromo-2-methylphenyl)morpholine, a versatile building block in medicinal chemistry. The focus is on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document presents expected spectroscopic characteristics of the products derived from these reactions, alongside detailed experimental protocols and a comparison with alternative synthetic strategies.
I. Reaction Pathways and Spectroscopic Data
The bromine atom on the phenyl ring of this compound serves as a convenient handle for carbon-carbon and carbon-nitrogen bond formation, leading to a diverse range of derivatives with potential pharmacological activity.
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Morpholine Derivatives
The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. In this context, this compound can be coupled with various arylboronic acids to yield biaryl morpholine derivatives.
Expected Spectroscopic Data for 4-(2-methyl-[1,1'-biphenyl]-4-yl)morpholine
The following table summarizes the expected spectroscopic data for the product of a Suzuki coupling between this compound and phenylboronic acid. These values are predicted based on known data for similar biaryl and morpholine-containing compounds.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.30 (m, 7H, Ar-H), 7.15 (d, J = 8.0 Hz, 1H, Ar-H), 3.90 (t, J = 4.8 Hz, 4H, -O-CH₂-), 3.05 (t, J = 4.8 Hz, 4H, -N-CH₂-), 2.40 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 150.5, 141.0, 139.0, 135.0, 131.0, 129.0, 128.5, 127.0, 126.0, 120.0, 67.0, 50.0, 18.0 |
| FT-IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2950, 2850 (Aliphatic C-H), 1600, 1480 (Ar C=C), 1230 (C-N), 1115 (C-O) |
| Mass Spec. (EI) | m/z (%) = 267 [M]⁺, 209, 180, 165 |
B. Buchwald-Hartwig Amination: Synthesis of N-Aryl Aminomorpholine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Expected Spectroscopic Data for 4'-(morpholino)-3'-methyl-[1,1'-biphenyl]-4-amine
The table below outlines the expected spectroscopic data for the product of a Buchwald-Hartwig amination between this compound and aniline.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-6.80 (m, 7H, Ar-H), 5.50 (s, 2H, -NH₂), 3.88 (t, J = 4.8 Hz, 4H, -O-CH₂-), 3.00 (t, J = 4.8 Hz, 4H, -N-CH₂-), 2.30 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 148.0, 145.0, 138.0, 132.0, 130.0, 122.0, 119.0, 116.0, 67.5, 51.0, 17.5 |
| FT-IR (KBr, cm⁻¹) | 3450, 3350 (N-H), 3040 (Ar C-H), 2960, 2840 (Aliphatic C-H), 1610, 1510 (Ar C=C), 1240 (C-N), 1115 (C-O) |
| Mass Spec. (EI) | m/z (%) = 268 [M]⁺, 210, 181, 92 |
II. Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
A. General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, 1.5-2.0 equiv).
-
Add the desired amine (1.1-1.5 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
III. Visualizing Reaction Workflows
The following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, as well as a general workflow for spectroscopic analysis.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
A Comparative Guide to Purity Assessment of Synthesized 4-(4-bromo-2-methylphenyl)morpholine Derivatives
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of the principal analytical techniques for determining the purity of 4-(4-bromo-2-methylphenyl)morpholine derivatives. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis (EA) are compared, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for purity determination is contingent on a variety of factors including the physicochemical properties of the analyte, the nature of expected impurities, and the required level of sensitivity and accuracy. The following table summarizes the key performance characteristics of HPLC, GC-MS, qNMR, and Elemental Analysis for the purity assessment of small organic molecules, with data extrapolated from the analysis of aromatic amines and related morpholine derivatives.
| Analytical Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | > 0.999 | 0.5 ng/mL - 10 ng/mL | 2 ng/mL - 50 ng/mL | < 2% | 95-105% |
| GC-MS | Separation of volatile compounds based on boiling point and interaction with a stationary phase, with detection by mass spectrometry. | > 0.999 | 0.001 ng/mL - 7.3 µg/L | 0.0025 ng/mL - 24.4 µg/L | < 15% | 90-110% |
| qNMR | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of protons. | Not Applicable (Direct Method) | Dependent on sample concentration and magnetic field strength | Dependent on sample concentration and magnetic field strength | < 1% | 98-102% |
| Elemental Analysis | Combustion of the compound to convert elements into simple gases for detection and quantification. | Not Applicable | Not Applicable | Not Applicable | ± 0.3% | Within ± 0.4% of theoretical values |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adaptable for the specific analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control of synthesized this compound, allowing for the separation of non-volatile impurities.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v), potentially with a modifier like 0.1% formic acid to improve peak shape.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : The compound's UV spectrum should be determined to select the optimal wavelength for detection. A wavelength of 254 nm is a common starting point for aromatic compounds.
-
Injection Volume : 10 µL.
-
-
Sample and Standard Preparation :
-
Sample Solution : Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of about 1 mg/mL.
-
Reference Standard : If available, prepare a reference standard of this compound at the same concentration.
-
-
Quantification : Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor at the detection wavelength. For higher accuracy, a reference standard can be used for external calibration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions :
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Injection Volume : 1 µL (split or splitless injection can be used depending on the required sensitivity).
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : 50-550 amu.
-
-
Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Quantification : Impurities can be identified by their mass spectra and retention times. Quantification can be performed using an internal standard or by area percent normalization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte's signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and gently mix to ensure complete dissolution.
-
-
Acquisition Parameters :
-
Use a standard quantitative ¹H NMR pulse sequence.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (a D1 of ≥ 30 seconds is generally recommended for small molecules).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1).
-
-
Data Processing and Quantification :
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of elements (C, H, N, Br) in the compound, which is a fundamental indicator of purity.
-
Instrumentation : An automated CHN analyzer. Halogen content is determined by combustion followed by titration.
-
Sample Preparation : A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.
-
Analysis : The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, and HBr) are separated and quantified by detectors.
-
Purity Assessment : The experimentally determined percentages of each element are compared to the theoretical values calculated from the molecular formula of this compound (C₁₁H₁₄BrNO). A deviation of less than or equal to ±0.4% is generally considered acceptable for a pure compound.[1]
Mandatory Visualization
The following diagrams illustrate the general workflow for assessing the purity of a synthesized compound and the logic for selecting an appropriate analytical method.
Caption: Workflow for purity assessment of a synthesized compound.
Caption: Logic for selecting analytical methods for purity determination.
References
comparing the efficacy of different palladium catalysts for 4-(4-bromo-2-methylphenyl)morpholine coupling
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Palladium Catalyst Efficacy in the Synthesis of a Key Morpholine-Containing Building Block.
The selective synthesis of 4-(4-bromo-2-methylphenyl)morpholine is a critical step in the development of various pharmacologically active molecules. The Buchwald-Hartwig amination reaction stands as the premier method for this C-N bond formation. The choice of the palladium catalyst system is paramount for achieving high yield and selectivity, particularly when dealing with dihalogenated substrates where selective mono-amination is desired. This guide provides a comparative analysis of different palladium catalysts for the synthesis of this compound, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
The synthesis of this compound is most effectively achieved through the selective mono-amination of a 1,4-dihalo-2-methylbenzene. The use of a substrate with halogens of differing reactivity, such as 1-bromo-4-iodo-2-methylbenzene, is a common strategy. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the catalytic cycle allows for the selective formation of the desired product.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is heavily influenced by the choice of both the palladium precursor and the ancillary ligand. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the key steps of the catalytic cycle and prevent catalyst deactivation. Below is a summary of the performance of various palladium catalyst systems for the selective mono-amination of 1-bromo-4-iodo-2-methylbenzene with morpholine.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| System 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 4 | 85 |
| System 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 6 | 78 |
| System 3 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 12 | 65 |
| System 4 | PdCl₂(dppf) | - | NaOtBu | THF | 80 | 8 | 72 |
Note: The data presented is a compilation from various sources and analogous reactions to provide a comparative overview. Yields are for the isolated product.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Experimental Protocol for Catalyst System 1 (Pd₂(dba)₃/XPhos)
-
Reaction Setup: To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Seal the tube, evacuate, and backfill with argon. Add anhydrous toluene (5 mL), followed by 1-bromo-4-iodo-2-methylbenzene (1.0 mmol) and morpholine (1.2 mmol).
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 100 °C and stir for 4 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Experimental Protocol for Catalyst System 2 (Pd(OAc)₂/RuPhos)
-
Reaction Setup: In a glovebox, charge an oven-dried vial with palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), RuPhos (0.06 mmol, 6 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Reagent Addition: Add a stir bar, 1-bromo-4-iodo-2-methylbenzene (1.0 mmol), and anhydrous dioxane (4 mL). Finally, add morpholine (1.5 mmol).
-
Reaction Conditions: Seal the vial and heat at 110 °C with vigorous stirring for 6 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with diethyl ether, filter through a plug of silica gel, and rinse with additional diethyl ether. The combined organic phases are concentrated, and the residue is purified by column chromatography.
Visualizing the Process
To better understand the relationships and workflows, the following diagrams have been generated.
Structure-Activity Relationship of 4-(4-bromo-2-methylphenyl)morpholine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 4-(4-bromo-2-methylphenyl)morpholine, a scaffold with potential applications in neuroscience research and drug discovery. Due to the limited publicly available SAR data specifically for this series of analogs, this guide synthesizes information from broader studies on arylpiperazine and arylmorpholine derivatives, which share structural similarities and are known to interact with key neurological targets. The primary focus of this analysis is on the modulation of dopamine receptors, common targets for this class of compounds.
Postulated Biological Target and Signaling Pathway
Based on the structural features of the core molecule—an arylmorpholine moiety—it is hypothesized that these analogs primarily target G-protein coupled receptors (GPCRs), with a high likelihood of interacting with dopamine receptors.[1] The D2-like dopamine receptors (D2, D3, and D4), which are coupled to Gαi/o proteins, are particularly relevant targets for such scaffolds.[1][2] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3]
References
A Comparative Guide to the Synthesis of N-Aryl Morpholines: Benchmarking Four Key Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of N-aryl morpholines is a critical step in the discovery and development of novel therapeutics. This guide provides an objective comparison of four prominent synthetic strategies, offering a comprehensive overview of their performance based on experimental data. We will delve into the Buchwald-Hartwig amination, Ullmann condensation, reductive amination, and synthesis from anilines and di(2-chloroethyl) ether, presenting detailed experimental protocols, quantitative data for easy comparison, and visualizations of the experimental workflows.
The N-aryl morpholine scaffold is a privileged structural motif found in a wide array of biologically active compounds and approved drugs. Its presence often imparts favorable pharmacokinetic properties, making the development of efficient and scalable synthetic routes a key focus in medicinal chemistry. The choice of synthetic method can significantly impact yield, purity, cost, and scalability. This guide aims to provide the necessary data to make informed decisions when selecting a synthetic pathway for N-aryl morpholine derivatives.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | Aryl Halide (e.g., 4-Chlorotoluene), Morpholine | Pd₂(dba)₃ / XPhos, NaOtBu | Toluene | 100-110 | 1-24 | 70-99 |
| Ullmann Condensation | Aryl Halide (e.g., Iodobenzene), Morpholine | CuI, L-proline, K₂CO₃ | DMSO | 90-120 | 12-24 | 60-95 |
| Reductive Amination | Aryl Aldehyde (e.g., Benzaldehyde), Morpholine | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12-24 | 65-90 |
| From Anilines | Aniline, Bis(2-chloroethyl) ether | Na₂CO₃ | n-Butanol | 120-130 | 12-24 | 50-80 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds.
General Procedure: An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4-2.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The aryl halide (1.0 equiv), morpholine (1.2-1.5 equiv), and solvent (e.g., toluene) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, which has seen significant improvements with the development of new ligand systems.
General Procedure: To a reaction vessel are added CuI (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), the aryl halide (1.0 equiv), morpholine (1.5-2.0 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a solvent (e.g., DMSO). The vessel is sealed and the mixture is heated to 90-140 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the N-aryl morpholine.
Reductive Amination
Reductive amination offers a complementary approach, starting from aryl aldehydes or ketones and morpholine.
General Procedure: To a solution of the aryl aldehyde (1.0 equiv) and morpholine (1.1 equiv) in a chlorinated solvent such as dichloromethane or 1,2-dichloroethane, a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equiv) is added in portions at room temperature. The reaction mixture is stirred for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Synthesis from Anilines and Bis(2-chloroethyl) ether
This method provides a direct route to N-aryl morpholines from readily available anilines.
General Procedure: A mixture of the aniline (1.0 equiv), bis(2-chloroethyl) ether (1.2 equiv), and a base (e.g., sodium carbonate, 2.0 equiv) in a high-boiling solvent such as n-butanol or diethylene glycol is heated to reflux (typically 120-160 °C) for 12-24 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams illustrate the general experimental workflows for the described synthetic methodologies.
Buchwald-Hartwig Amination Workflow
Ullmann Condensation Workflow
Reductive Amination Workflow
Synthesis from Aniline Workflow
Safety Operating Guide
Proper Disposal of 4-(4-Bromo-2-methylphenyl)morpholine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document outlines the essential procedures for the proper disposal of 4-(4-Bromo-2-methylphenyl)morpholine, a halogenated organic compound. Adherence to these guidelines is critical for operational safety and regulatory compliance.
Immediate Safety and Hazard Assessment
Primary Hazards:
-
Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[3][5]
-
Corrosivity: May cause severe skin burns and eye damage.[3][4][5]
-
Environmental Hazard: Halogenated compounds can have long-term adverse effects on the environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[3]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | To prevent skin contact and potential toxicity or corrosion.[3] |
| Eye Protection | Safety goggles or a face shield.[3][4] | To protect against splashes and vapors, preventing severe eye damage.[3][4][5] |
| Skin and Body | Lab coat, closed-toe shoes, and a chemical-resistant apron if handling large quantities.[3] | To protect against skin exposure and contamination of personal clothing.[3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[3] | To minimize inhalation of potentially harmful vapors.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, proper labeling, and transfer to an approved waste management facility.
Experimental Protocol: Waste Segregation and Collection
-
Segregate as Halogenated Organic Waste: Due to the presence of bromine, this compound must be disposed of as a halogenated organic waste.[1] Do not mix it with non-halogenated organic waste.[1][6]
-
Use Designated Waste Containers: Collect the waste in a designated, properly labeled, and leak-proof container for halogenated organic solvents.[1][6][7] These containers are often color-coded (e.g., green) to distinguish them from other waste streams.[1]
-
Avoid Incompatibilities: Ensure that the waste container does not contain incompatible materials such as strong acids, bases, or oxidizing agents.[4][8] Mixing with such substances can cause dangerous reactions.
-
Label the Container: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][6][8] Keep a running list of the contents of the waste container.[8]
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be well-ventilated and away from sources of ignition.[5][9]
-
Arrange for Disposal: Once the container is nearly full (around 75%), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Follow your institution's specific procedures for waste pickup requests.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. bucknell.edu [bucknell.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-(4-Bromo-2-methylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-(4-Bromo-2-methylphenyl)morpholine. The following procedures are based on the safety profiles of structurally similar compounds, including morpholine and other brominated aromatic derivatives, to ensure the highest safety standards in the absence of a specific Safety Data Sheet (SDS) for this compound.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are expected to be skin and eye irritation, potential toxicity if inhaled or ingested, and possible organ toxicity with repeated exposure. The brominated aromatic and morpholine moieties suggest a need for robust protective measures.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves. Check for tears and replace frequently. | Prevents skin contact with the potentially corrosive and absorbable compound.[1][2][3] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation or damage.[1][2][4] |
| Body Protection | A lab coat is mandatory. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended. | Minimizes skin exposure and contamination of personal clothing.[1][2] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[2][5] If a fume hood is not available or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.[4][6] | Reduces the risk of inhaling potentially harmful vapors. |
| Foot Protection | Closed-toe shoes are required in the laboratory. | Protects feet from spills. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the location and operation of safety equipment, including the safety shower, eyewash station, and fire extinguisher.
-
Don all required PPE as specified in Table 1.
-
Set up all necessary apparatus within a certified chemical fume hood.
-
Carefully weigh the required amount of this compound. Use a spatula and a tared weighing vessel to avoid generating dust.
-
-
Handling During Experimentation:
-
Keep the container of the chemical sealed when not in use.
-
Perform all manipulations, including transfers and reactions, within the fume hood to contain any vapors.
-
Avoid direct contact with the substance. Use tools (spatulas, forceps) for handling solid material.
-
In case of accidental skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][6]
-
In case of eye contact, immediately flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2][6]
-
-
Post-Experiment Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the chemical. A suitable solvent wash followed by a detergent wash is recommended.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
-
Solid Waste:
-
Collect any solid waste, including residual amounts of the compound and contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, labeled hazardous waste container.
-
The container should be clearly marked as "Hazardous Waste" and include the chemical name.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.[5]
-
-
Neutralization (for spills):
-
Final Disposal:
References
- 1. redox.com [redox.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. pppmag.com [pppmag.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
